molecular formula C4H10I2Sn B15345486 Diethyltin diiodide CAS No. 2767-55-7

Diethyltin diiodide

Cat. No.: B15345486
CAS No.: 2767-55-7
M. Wt: 430.64 g/mol
InChI Key: MATIRGPIRARBGK-UHFFFAOYSA-L
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Description

Diethyltin diiodide is a useful research compound. Its molecular formula is C4H10I2Sn and its molecular weight is 430.64 g/mol. The purity is usually 95%.
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Properties

CAS No.

2767-55-7

Molecular Formula

C4H10I2Sn

Molecular Weight

430.64 g/mol

IUPAC Name

diethyl(diiodo)stannane

InChI

InChI=1S/2C2H5.2HI.Sn/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2

InChI Key

MATIRGPIRARBGK-UHFFFAOYSA-L

Canonical SMILES

CC[Sn](CC)(I)I

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Diethyltin Diiodide (CAS 2767-55-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Historical Significance and Modern Relevance

Diethyltin diiodide, with the Chemical Abstracts Service (CAS) number 2767-55-7, holds a unique and pivotal position in the history of chemistry. Its synthesis in 1849 by Sir Edward Frankland marked the genesis of organometallic chemistry, a field that has since blossomed and profoundly impacted various scientific disciplines.[1][2] This guide provides a comprehensive technical overview of this compound, delving into its fundamental properties, synthesis, reactivity, and analytical characterization. It also addresses the critical aspects of its biological activity and the necessary safety precautions for its handling, offering a holistic resource for researchers and professionals in drug development and related scientific fields.

Core Physicochemical and Structural Characteristics

This compound is an organotin compound characterized by a central tin atom in the +4 oxidation state, covalently bonded to two ethyl groups and two iodine atoms.[1][3] This structure dictates its chemical behavior and physical properties.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 2767-55-7[1]
Molecular Formula C₄H₁₀I₂Sn[1]
Molecular Weight 430.64 g/mol [1]
IUPAC Name diethyl(diiodo)stannane[1]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Soluble in aprotic solvents (e.g., THF, DMF)[1]

The reactivity of this compound is largely governed by the electrophilic nature of the tin center, making it susceptible to nucleophilic attack.[1][3] This property is central to its use as a precursor in the synthesis of other organotin compounds. The tin atom in organotin(IV) halides like this compound typically adopts a tetrahedral geometry.[2][4]

Synthesis and Reactivity: A Legacy of Organometallic Chemistry

The synthesis of this compound by Frankland was a landmark achievement, accomplished through the direct reaction of ethyl iodide with metallic tin at elevated temperatures.[1][2]

Experimental Protocol: Direct Synthesis of this compound

This protocol is based on the classical method described by Frankland and later refined.

Objective: To synthesize this compound from ethyl iodide and metallic tin.

Materials:

  • Ethyl iodide (C₂H₅I)

  • Metallic tin (Sn), powder or foil

  • Sealed glass ampoule

Procedure:

  • Place metallic tin into a thick-walled glass ampoule.

  • Add an excess of ethyl iodide to the ampoule.

  • Seal the ampoule under vacuum or an inert atmosphere.

  • Heat the sealed ampoule in a furnace to a temperature between 140°C and 180°C.[1] The reaction time will vary depending on the scale and specific conditions.

  • After the reaction is complete, allow the ampoule to cool to room temperature.

  • Carefully open the ampoule in a well-ventilated fume hood.

  • The product, this compound, can be purified by distillation or recrystallization.

Causality of Experimental Choices:

  • Sealed Ampoule: The use of a sealed ampoule is crucial to contain the volatile and reactive ethyl iodide at the required reaction temperature and to prevent the oxidation of the organotin product.

  • Elevated Temperature: The reaction requires thermal energy to overcome the activation energy for the oxidative addition of ethyl iodide to metallic tin. The specified temperature range of 140-180°C has been empirically determined to provide a reasonable reaction rate.[1]

Synthesis_of_Diethyltin_diiodide Ethyl Iodide Ethyl Iodide This compound This compound Ethyl Iodide->this compound 2 eq. Metallic Tin Metallic Tin Metallic Tin->this compound 1 eq.

Caption: Direct synthesis of this compound.

Industrially, organotin compounds are often prepared through the alkylation of tin tetrachloride (SnCl₄) with organomagnesium (Grignard) or organoaluminum reagents.[1][4]

The reactivity of this compound is characterized by the lability of the tin-iodine bonds, which can be readily cleaved by nucleophiles. This allows for the substitution of the iodide ligands to form a variety of other diethyltin derivatives.

Spectroscopic and Analytical Characterization

A comprehensive understanding of this compound requires its characterization through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organotin compounds. Key nuclei for analysis include ¹H, ¹³C, and ¹¹⁹Sn.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the ethyl groups, likely a triplet for the methyl protons and a quartet for the methylene protons, with coupling to each other and potentially satellite peaks due to coupling with tin isotopes.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the carbon environments of the ethyl groups.

  • ¹¹⁹Sn NMR: Tin-119 NMR is particularly informative for organotin compounds, with the chemical shift being sensitive to the coordination number and the nature of the substituents on the tin atom.[4] The chemical shift range for ¹¹⁹Sn is vast, spanning over 5000 ppm.

Mössbauer Spectroscopy

Mössbauer spectroscopy, specifically utilizing the ¹¹⁹Sn isotope, is a valuable technique for probing the local chemical environment of the tin nucleus. The quadrupole splitting (QS) values obtained from Mössbauer spectra can provide insights into the coordination geometry of the tin atom. For instance, diethyltin(IV) complexes have been shown to exhibit QS values consistent with trigonal bipyramidal or octahedral geometries depending on the ligands.[1]

X-ray Crystallography

Applications in Research and Industry

Historically, this compound served as a crucial intermediate in the synthesis of other organotin compounds.[1] The broader class of diorganotin compounds, R₂SnX₂, has found significant industrial applications, most notably as stabilizers for polyvinyl chloride (PVC) plastics, catalysts for polyurethane foam production, and in the vulcanization of silicones.[5] While the direct application of this compound is limited due to its toxicity, its study remains relevant for understanding the fundamental chemistry of organotin compounds.

Biological Activity and Toxicological Profile: The "Stalinon" Tragedy

The biological activity of organotin compounds is a double-edged sword. While some derivatives have been investigated for their potential antimicrobial and anticancer properties, their toxicity is a major concern.[1]

The most infamous incident involving this compound is the "Stalinon" tragedy in France in the 1950s. A pharmaceutical preparation containing this compound, intended for the treatment of skin infections, was responsible for the deaths of over 100 people due to severe neurotoxicity.[1][3] This event highlighted the potent and dangerous biological effects of certain organotin compounds and led to stricter regulations and extensive research into their toxicology.

Safety and Handling

Given its high toxicity, this compound must be handled with extreme caution in a research setting.

Core Safety Precautions:

  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood with adequate ventilation.

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.

    • Eye Protection: Chemical safety goggles or a face shield must be worn.

    • Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact.

  • Handling: Avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures:

  • In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.

Conclusion: A Compound of Enduring Importance

This compound, from its historic synthesis to the tragic "Stalinon" incident, serves as a powerful case study in the dual nature of chemical compounds. For researchers and professionals in drug development, a thorough understanding of its properties, reactivity, and profound biological effects is not just of academic interest but a critical component of responsible scientific practice. While its direct therapeutic application is unlikely, its role as a foundational molecule in organometallic chemistry and a cautionary tale in toxicology ensures its enduring relevance in the scientific landscape.

References

  • Wikipedia. Organotin chemistry. [Link]

  • PubChem. This compound. [Link]

  • Lupine Publishers. A Review of Organotin Compounds: Chemistry and Applications. [Link]

  • University of Malaya Students' Repository. Chapter 1 Organotin Chemistry. [Link]

  • INCHEM. Tin and organotin compounds (EHC 15, 1980). [Link]

Sources

Diethyltin diiodide molecular structure and weight

Technical Monograph: Diethyltin Diiodide ( )

Molecular Architecture, Synthesis Protocols, and Applications in Drug Discovery

Executive Summary

This compound (CAS: 2767-55-7) occupies a pivotal position in organometallic chemistry as the first organotin compound ever isolated, discovered by Edward Frankland in 1849. Beyond its historical significance, it serves as a critical model compound for understanding the structure-activity relationships (SAR) of organotin(IV) antitumor agents. This guide provides a rigorous analysis of its molecular weight, structural geometry, synthesis methodologies, and its role as a precursor in the development of non-platinum chemotherapeutic candidates.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound is a dialkyltin(IV) species characterized by high density and significant lipophilicity, properties that influence its biological transport and toxicity profile.

PropertyData
IUPAC Name Diethyl(diiodo)stannane
Common Name This compound
CAS Registry Number 2767-55-7
Molecular Formula

Molecular Weight 430.64 g/mol
Physical State White crystalline solid (at STP)
Melting Point 44–45 °C
Solubility Soluble in organic solvents (ether, benzene); hydrolyzes slowly in water
Coordination Geometry Distorted Tetrahedral (Solid state)

Molecular Structure & Geometry Analysis

Structural Configuration

The tin (Sn) atom in this compound exists in the +4 oxidation state (

distorted tetrahedral geometry
  • Hybridization: The central Sn atom is

    
     hybridized.[1][2]
    
  • Bond Angles: The

    
     angle is typically larger than the ideal tetrahedral angle (
    
    
    ), often expanding to
    
    
    in related dialkyltin dihalides due to Bent's rule, which directs greater
    
    
    -character to orbitals bonding with electropositive substituents (carbon). Conversely, the
    
    
    angle is compressed.
  • Bond Lengths (Approximate):

    • 
      : 
      
      
    • 
      : 
      
      
Coordination Expansion (Lewis Acidity)

A critical feature of

Figure 1: Structural Dynamics & Coordination Expansion

GSn_TetraTetrahedral State (sp3)Coordination No: 4(Non-polar solvents)Sn_OctaOctahedral Complex (sp3d2)Coordination No: 6(Biological Environment)Sn_Tetra->Sn_Octa + 2 Donor Ligands(Coordination Expansion)Lewis_BaseLewis Base Attack(e.g., DNA bases, Proteins)Lewis_Base->Sn_Octa

Caption: Transition of this compound from a 4-coordinate tetrahedral species to a 6-coordinate octahedral complex upon binding with biological ligands.

Synthesis Protocols

Method A: Direct Synthesis (Frankland Method)

This is the historically authentic method, ideal for small-scale, high-purity preparation without organometallic precursors like Grignard reagents.

  • Reagents: Metallic Tin (granulated), Ethyl Iodide (

    
    ).[3]
    
  • Conditions: Sealed tube (autoclave), 160–180 °C.

  • Mechanism: Oxidative addition of alkyl halide to metal.

Protocol:

  • Preparation: Charge a borosilicate glass ampoule or stainless steel autoclave with granulated tin (1 eq) and excess ethyl iodide (2.5 eq).

  • Reaction: Seal and heat to 160 °C for 4–6 hours. The reaction is exothermic once initiated.

  • Isolation: Cool the vessel. Unreacted ethyl iodide is removed by rotary evaporation.

  • Purification: The residue is recrystallized from diethyl ether or petroleum ether to yield white crystals of

    
    .
    
Method B: Redistribution Reaction (Industrial/Scale-up)

Used when tetraethyltin is available, this method allows for precise stoichiometry control.

Figure 2: Synthesis Workflow

SynthesisTinMetallic Tin (Sn)ReactionOxidative Addition160°C, Sealed VesselTin->ReactionEtIEthyl Iodide (EtI)EtI->ReactionCrudeCrude Product(Et2SnI2 + Excess EtI)Reaction->CrudePurificationRecrystallization(Ether/Hexane)Crude->PurificationProductThis compound(White Crystals, >98% Purity)Purification->Product

Caption: Step-by-step workflow for the Direct Synthesis of this compound.

Applications in Research & Drug Development

Antitumor Agent Development

This compound serves as a structural analog to Cisplatin . Researchers utilize it to synthesize diorganotin(IV) complexes that exhibit cytotoxicity against tumor cell lines (e.g., P-388 lymphocytic leukemia).[4]

  • Mechanism of Action: Unlike cisplatin, which targets DNA primarily, organotins like

    
     often target the mitochondria. They induce apoptosis by:
    
    • Interacting with gene expression.

    • Binding to the sulfhydryl (-SH) groups of enzymes.

    • Disrupting oxidative phosphorylation.

Precursor Utility

It is a versatile intermediate for generating other diethyltin derivatives:

  • Hydrolysis: Yields Diethyltin oxide (

    
    ), a polymeric solid used in catalysis.
    
  • Halogen Exchange: Reacts with AgF or AgCl to form corresponding fluorides or chlorides.

Toxicology & Safety (Critical Mandate)

WARNING: this compound is highly toxic. Strict adherence to safety protocols is non-negotiable.

The "Stalinon" Incident

In the 1950s, a medication named Stalinon was marketed in France for skin infections. It contained this compound as a primary ingredient (or major impurity alongside triethyltin). This resulted in over 100 deaths due to severe neurotoxicity.[3] This historical case underscores the compound's ability to cross the blood-brain barrier.

Handling Protocols
  • Engineering Controls: All handling must occur within a certified fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Waste Disposal: Segregate as heavy metal organic waste. Do not dispose of down the drain; highly toxic to aquatic life.

References

  • Frankland, E. (1849).[3][2][5] On the isolation of the organic radicals. Quarterly Journal of the Chemical Society of London, 2, 263-296.

  • PubChem. (n.d.).[6] this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Gielen, M. (2002). Organotin compounds and their therapeutic potential: a report from the Organometallic Chemistry for Cancer Treatment. Applied Organometallic Chemistry, 16(9), 481-494.

  • Crowe, A. J., Smith, P. J., & Atassi, G. (1980). Investigations into the antitumour activity of organotin compounds. I. Diorganotin dihalide and di-pseudohalide complexes. Chemico-Biological Interactions, 32(1-2), 171-178.

  • CAS Common Chemistry. (n.d.).[7] Diethyldiiodostannane.[3][7][6] American Chemical Society.[7] Retrieved from [Link][3][7]

Diethyltin diiodide toxicity and safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Diethyltin Diiodide (CAS 2767-55-7) Toxicity Mechanisms, Safety Protocols, and Historical Context

Part 1: Executive Summary & Historical Context

The Stalinon Legacy: A Toxicological Warning this compound (Et


SnI

) holds a grim position in toxicological history. First synthesized by Edward Frankland in 1849, marking the birth of organotin chemistry, it remained a laboratory curiosity until the 1950s. In 1954, it was marketed in France under the trade name Stalinon for the treatment of staphylococcal skin infections. The result was a catastrophic public health disaster: approximately 100 deaths and over 100 cases of permanent disability.

While Stalinon was intended to contain this compound, retrospective analysis suggests the lethality was exacerbated by impurities of triethyltin iodide (Et


SnI), a potent neurotoxin causing intramyelinic edema. However, this compound itself exhibits severe immunotoxicity and hepatotoxicity. This guide serves as a critical resource for researchers handling this compound, distinguishing its specific risks from the broader organotin class.

Part 2: Chemical Identity & Physical Properties

PropertyData
Chemical Name This compound
Synonyms Diethyldiiodostannane; Tin, diethyl-, diiodide
CAS Number 2767-55-7
Formula C

H

I

Sn
Molecular Weight 430.64 g/mol
Physical State White to pale yellow crystalline solid
Solubility Soluble in organic solvents (ether, benzene); hydrolyzes in water
Reactivity Hygroscopic; hydrolyzes to form diethyltin oxide and hydriodic acid

Part 3: Hazard Identification (GHS Classification)

Signal Word: DANGER

This compound is not merely an irritant; it is a systemic metabolic poison.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat. 2 H300: Fatal if swallowed.
Acute Toxicity (Dermal) Cat. 3 H311: Toxic in contact with skin.
Acute Toxicity (Inhalation) Cat. 2 H330: Fatal if inhaled.
Skin Corrosion/Irritation Cat.[1] 1B H314: Causes severe skin burns and eye damage.
STOT - Repeated Exp. Cat. 1 H372: Causes damage to organs (Thymus, CNS, Liver) through prolonged exposure.
Aquatic Toxicity Acute 1 H400: Very toxic to aquatic life.

Part 4: Deep Dive – Toxicological Mechanisms

The toxicity of this compound is distinct from the trialkyltins (e.g., tributyltin). While trialkyltins are primarily neurotoxic (myelin vacuolation), dialkyltins like this compound are potent immunotoxins and metabolic inhibitors .

Mitochondrial Energy Disruption

Diethyltin compounds bind to dithiol groups within the lipoic acid cofactors of alpha-keto acid dehydrogenase complexes.

  • Target: Pyruvate Dehydrogenase (PDH) and

    
    -Ketoglutarate Dehydrogenase.[2]
    
  • Effect: Inhibition of the Krebs cycle. Unlike uncouplers (which dissipate the proton gradient), diethyltin blocks the entry of fuel into the cycle, leading to a catastrophic drop in ATP production and accumulation of pyruvate/lactate.

Immunotoxicity (Thymic Atrophy)

Dialkyltins cause severe atrophy of the thymus gland.

  • Mechanism: They inhibit the proliferation of thymocytes (immature T-cells) and induce apoptosis. This results in chemically induced immune suppression, leaving the organism vulnerable to infection—ironically, the very condition Stalinon was meant to treat.

Visualization: Cellular Toxicity Pathways

OrganotinToxicity Et2Sn Diethyltin Cation (Et2Sn++) Mito Mitochondria Et2Sn->Mito Accumulates in Thymus Thymus Gland Et2Sn->Thymus Targets Dithiol Dithiol Groups (Lipoic Acid) Mito->Dithiol Binds high-affinity PDH Pyruvate Dehydrogenase Complex Inhibition Dithiol->PDH Blocks cofactor ATP ATP Depletion PDH->ATP Halts Krebs Cycle CellDeath Cellular Necrosis ATP->CellDeath Thymocytes Immature Thymoblasts Thymus->Thymocytes Antiproliferative Apoptosis Apoptosis Induction Thymocytes->Apoptosis Immuno Immunosuppression (Thymic Atrophy) Apoptosis->Immuno

Figure 1: Dual mechanism of action showing mitochondrial energy blockade and targeted immunotoxicity.

Part 5: Safety & Handling Protocols

This compound is air and moisture sensitive. Hydrolysis releases hydriodic acid (corrosive) and diethyltin oxides (toxic dust).

Engineering Controls
  • Primary: All operations must be conducted in a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.

  • Inert Atmosphere: Synthesis or transfer of pure material should occur under Nitrogen or Argon using Schlenk techniques to prevent hydrolysis.

Personal Protective Equipment (PPE)
  • Respiratory: If dust formation is possible and outside a hood, use a full-face respirator with P100 (HEPA) and Organic Vapor cartridges.

  • Dermal: Double gloving is mandatory.

    • Inner: Nitrile (4 mil).

    • Outer: Silver Shield (Laminate) or heavy-duty Neoprene. Standard nitrile is permeable to organotins over time.

  • Ocular: Chemical splash goggles + Face shield.

Emergency Response: Spill Protocol
  • Do NOT use water. Water will hydrolyze the iodide, releasing acid fumes.

  • Neutralization: Adsorb with vermiculite or sand. Treat the waste with a dilute solution of potassium permanganate (

    
    ) or bleach (sodium hypochlorite) to degrade the organotin moiety oxidatively (though this converts it to inorganic tin, which is less toxic, it must still be handled as hazardous waste).
    
Visualization: Safe Handling Decision Tree

HandlingProtocol Start Handling Et2SnI2 State Physical State? Start->State Spill Spill Occurs Start->Spill Solid Solid/Crystals State->Solid Soln Solution State->Soln Weighing Weighing Solid->Weighing Transfer Transfer Soln->Transfer Hood Fume Hood (No Air Drafts) Weighing->Hood Acceptable if rapid Glovebox Glovebox (Ar/N2) Weighing->Glovebox Preferred Syringe Cannula/Syringe Transfer Transfer->Syringe NoWater NO WATER! Spill->NoWater Absorb Absorb (Sand) NoWater->Absorb Oxidize Oxidize (Bleach/KMnO4) Absorb->Oxidize

Figure 2: Operational workflow for handling and emergency response.

References

  • Frankland, E. (1849).[3][4] "On the Isolation of the Organic Radicals." Quarterly Journal of the Chemical Society of London, 2, 263.

  • Aldridge, W. N., & Cremer, J. E. (1955). "The Biochemistry of Organo-tin Compounds: Diethyltin Dichloride and Triethyltin Sulphate." Biochemical Journal, 61(3), 406–418.[5]

  • Seinen, W., & Willems, M. I. (1976). "Toxicity of Organotin Compounds. I. Atrophy of Thymus and Thymus-Dependent Lymphoid Tissue in Rats Fed Di-n-Octyltindichloride." Toxicology and Applied Pharmacology, 35(1), 63-75.

  • PubChem. (2024). "this compound (Compound)."[5][1][3][4][6] National Library of Medicine.

  • Barnes, J. M., & Stoner, H. B. (1959).[7] "The Toxicology of Tin Compounds." Pharmacological Reviews, 11(2), 211-231.

Sources

Biological activity of diethyltin derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Diethyltin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyltin (DET) derivatives, a class of organotin compounds, have garnered significant scientific interest due to their diverse biological activities, ranging from pronounced toxicity to potential therapeutic applications. Historically used as stabilizers for polyvinyl chloride (PVC) and as catalysts in various chemical reactions, their interactions with biological systems are complex and multifaceted.[1][2][3] This guide provides a comprehensive technical overview of the biological activities of diethyltin derivatives, delving into their mechanisms of action, toxicological profiles, and emerging therapeutic potential, particularly in oncology. We will explore the intricate structure-activity relationships that govern their biological effects and provide detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals in toxicology, pharmacology, and drug development, offering insights into the challenges and opportunities presented by this intriguing class of organometallic compounds.

Introduction to Diethyltin Derivatives: A Double-Edged Sword

Organotin compounds are characterized by the presence of at least one tin-carbon bond.[1] The first organotin compound, diethyltin diiodide, was synthesized in 1849.[1] Since then, the field of organotin chemistry has expanded significantly. Diethyltin (DET) derivatives, with the general formula (C₂H₅)₂SnX₂, where X is an anionic ligand, represent a significant subclass of these compounds. While their industrial applications are well-established, their biological effects are of primary concern and interest.[1][2]

The biological activity of organotin compounds is largely determined by the number and nature of the organic groups attached to the tin atom.[4] For dialkyltins like diethyltin, the toxicity and biological activity are significant. These compounds are known to be toxic, with effects ranging from skin and eye irritation to severe neurological and immunological consequences.[5][6][7] For instance, diethyltin dichloride is known to cause nasal irritation and headaches.[5] However, it is this very cytotoxicity that also makes them candidates for therapeutic applications, particularly as anticancer agents, where they have shown activity comparable to or even exceeding that of traditional platinum-based drugs like cisplatin.[8][9][10]

This guide will navigate the dual nature of diethyltin derivatives, providing a balanced perspective on their toxicity and therapeutic potential. We will begin by exploring their fundamental mechanisms of action at the cellular and molecular levels.

Mechanisms of Biological Activity and Toxicity

The biological effects of diethyltin derivatives are underpinned by their interactions with various cellular components. Their lipophilicity allows them to penetrate biological membranes, leading to a cascade of downstream effects.[11]

Interaction with Dithiol-Containing Proteins and Enzymes

A primary mechanism of diethyltin toxicity is its high affinity for dithiol groups, particularly vicinal dithiols found in proteins and enzymes.[12][13][14] This interaction can lead to the inhibition of critical enzymes.

  • Inhibition of α-Keto Acid Dehydrogenase Complexes: Diethyltin compounds are potent inhibitors of mitochondrial respiration.[12] They specifically target α-keto acid oxidizing enzyme complexes, such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase.[12] This inhibition is attributed to their binding to the dithiol lipoic acid, an essential cofactor for these enzymes.[12] The consequence is an accumulation of α-keto acids and a disruption of cellular energy metabolism.[12]

  • Induction of Conformational Changes in Peptides: Studies have shown that diethyltin can be formed from the dealkylation of triethyltin by peptides containing vicinal dithiols.[13] The resulting diethyltin moiety then coordinates with the cysteine residues, inducing a stable β-turn conformation in the peptide.[13] This highlights a specific molecular interaction that can alter protein structure and function.

Induction of Oxidative Stress and Apoptosis

Like many cytotoxic agents, diethyltin derivatives can induce oxidative stress, leading to cellular damage and programmed cell death (apoptosis).

  • Reactive Oxygen Species (ROS) Generation: The disruption of mitochondrial function by diethyltin can lead to an increase in the production of reactive oxygen species (ROS).[9] This overproduction of ROS can overwhelm the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.

  • Apoptosis Induction: Organotin compounds, including diethyltin derivatives, are known to trigger apoptosis in cancer cells.[9] The mechanism can involve the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and the activation of caspases.[9] This pro-apoptotic activity is a key reason for their investigation as anticancer agents.

Immunotoxicity

Certain organotin compounds, particularly dialkyltins, exhibit significant immunotoxicity, with the thymus being a primary target organ.

  • Thymic Atrophy: Diethyltin dichloride has been shown to induce atrophy of lymphoid organs, though to a lesser extent than dibutyltin dichloride.[6][15] This effect is characterized by a reduction in thymus weight and cellularity, leading to a suppressed immune response.[6] The underlying mechanism is thought to involve the induction of apoptosis in thymocytes.

Neurotoxicity

Exposure to some organotin compounds can lead to neurotoxic effects. While triethyltin is more famously associated with cerebral edema, dialkyltins also exhibit neurotoxicity.[5][6] Workers exposed to methyltins have experienced a range of neurological symptoms, including headaches, memory impairment, and disorientation.[6]

The following diagram illustrates the primary mechanisms of diethyltin's biological activity.

Diethyltin_Biological_Activity cluster_cellular_entry Cellular Entry cluster_molecular_targets Molecular Targets & Pathways cluster_cellular_effects Cellular Effects cluster_organismal_effects Organismal Effects DET Diethyltin Derivatives Mitochondria Mitochondria DET->Mitochondria Disrupts membrane potential Dithiol_Proteins Dithiol-Containing Proteins (e.g., Lipoic Acid) DET->Dithiol_Proteins Binds to dithiol groups DNA DNA DET->DNA Interacts with DNA Inhibition_Respiration Inhibition of Mitochondrial Respiration Mitochondria->Inhibition_Respiration ROS_Production Increased ROS Production Mitochondria->ROS_Production Enzyme_Inhibition Enzyme Inhibition (e.g., α-keto acid dehydrogenases) Dithiol_Proteins->Enzyme_Inhibition DNA_Damage DNA Damage DNA->DNA_Damage Cytotoxicity Cytotoxicity Inhibition_Respiration->Cytotoxicity Apoptosis Induction of Apoptosis ROS_Production->Apoptosis Apoptosis->Cytotoxicity Immunotoxicity Immunotoxicity Apoptosis->Immunotoxicity Thymocyte apoptosis Enzyme_Inhibition->Cytotoxicity DNA_Damage->Apoptosis Neurotoxicity Neurotoxicity Cytotoxicity->Neurotoxicity Neuronal cell death

Figure 1. Key Mechanisms of Diethyltin Biological Activity.

Therapeutic Potential of Diethyltin Derivatives

The potent cytotoxicity of diethyltin derivatives has spurred research into their potential as therapeutic agents, particularly in the field of oncology. Several studies have demonstrated their efficacy against various cancer cell lines.

Anticancer Activity

A growing body of evidence suggests that certain diethyltin complexes exhibit significant antitumor properties.[8][16]

  • In Vitro Cytotoxicity: Diethyltin derivatives have shown promising in vitro activity against a range of human tumor cell lines, including breast cancer (MCF-7), colon carcinoma (WiDr), and others.[8][16] In some cases, their inhibitory doses (ID₅₀) have been found to be significantly lower than that of cisplatin, a widely used chemotherapy drug.[16]

  • Structure-Activity Relationship (SAR): The anticancer activity of diethyltin derivatives is highly dependent on the nature of the ligands attached to the tin atom. For instance, coordination with ligands such as substituted phenyl acrylates has been shown to enhance their antitumor properties.[8] This suggests that the ligands may play a role in the transport and delivery of the cytotoxic diethyltin moiety to the target cells.

  • Mechanism of Anticancer Action: The anticancer effects of diethyltin derivatives are thought to be multifactorial, involving the induction of apoptosis, inhibition of key enzymes involved in cancer cell proliferation, and direct interaction with DNA.[9] Some organotin compounds are believed to bind to the phosphate backbone of DNA, interfering with its replication and transcription, similar to the mechanism of cisplatin.[9]

Antimicrobial Activity

Beyond their anticancer potential, some diethyltin derivatives have also demonstrated antimicrobial properties.

  • Antifungal and Antibacterial Activity: Organotin compounds, in general, are known for their biocidal properties.[1] Specific diethyltin complexes have been shown to possess antifungal and antibacterial activities.[8][17] As with their anticancer effects, the coordination of specific ligands can significantly enhance their antimicrobial potency.[8]

The following table summarizes the reported in vitro anticancer activity of selected diethyltin derivatives against various cancer cell lines.

Diethyltin DerivativeCancer Cell LineIC₅₀ (µM)Reference
Diethyltin bis(2-methylthio-3-pyridinecarboxylate)MCF-7 (Breast)< 0.1[16]
Diethyltin bis(2-methylthio-3-pyridinecarboxylate)WiDr (Colon)< 0.1[16]
Diethyltin complex of a (fluorophenyl)(methylphenyl)propenoateVariousNot specified[8]

Experimental Protocols for Assessing Biological Activity

To rigorously evaluate the biological activity of diethyltin derivatives, a suite of standardized in vitro and in vivo assays is employed. The choice of assays depends on the specific biological effect being investigated.

In Vitro Cytotoxicity Assays

These assays are fundamental for determining the cytotoxic potential of diethyltin derivatives against cancer cell lines and for establishing dose-response relationships.

Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the diethyltin derivative in cell culture medium. Add the diluted compounds to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assays

These assays are used to determine if the observed cytotoxicity is due to the induction of apoptosis.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the diethyltin derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Mitochondrial Respiration Assays

These assays assess the impact of diethyltin derivatives on mitochondrial function.

Protocol: Oxygen Consumption Rate (OCR) Measurement

This assay measures the rate of oxygen consumption by isolated mitochondria or whole cells.

  • Mitochondria Isolation: Isolate mitochondria from rat liver or other appropriate tissue by differential centrifugation.

  • OCR Measurement: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure OCR.

  • Substrate and Inhibitor Addition: Add substrates for complex I (e.g., pyruvate, malate) or complex II (e.g., succinate) to energize the mitochondria.

  • Compound Addition: Add the diethyltin derivative at various concentrations and monitor the change in OCR.

  • Data Analysis: Compare the OCR before and after the addition of the diethyltin derivative to determine its inhibitory effect on mitochondrial respiration.

The following diagram illustrates a typical experimental workflow for assessing the anticancer activity of a novel diethyltin derivative.

Experimental_Workflow_Anticancer Start Synthesis & Characterization of Diethyltin Derivative In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Start->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies In_Vitro_Screening->Mechanism_of_Action If active (low IC50) Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_of_Action->Apoptosis_Assay Mitochondrial_Assay Mitochondrial Respiration Assay (OCR Measurement) Mechanism_of_Action->Mitochondrial_Assay DNA_Interaction DNA Interaction Studies (e.g., Gel Electrophoresis) Mechanism_of_Action->DNA_Interaction In_Vivo_Studies In Vivo Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Toxicity_Assessment Toxicity Assessment In_Vivo_Studies->Toxicity_Assessment End Lead Compound Identification Toxicity_Assessment->End

Figure 2. Workflow for Evaluating Anticancer Activity.

Analytical Methods for Detection

The detection and quantification of diethyltin derivatives in biological and environmental samples are crucial for toxicological assessment and pharmacokinetic studies. Gas chromatography (GC) is a commonly used technique for the analysis of organotin compounds.[18][19]

Key Steps in Analytical Detection:

  • Extraction: Organotin compounds are first extracted from the sample matrix using organic solvents.[18]

  • Derivatization: To increase their volatility for GC analysis, the extracted compounds are derivatized.[19] Common derivatization methods include hydride generation and alkylation with Grignard reagents or sodium tetraethylborate.

  • Separation and Detection: The derivatized compounds are then separated by GC and detected using a sensitive and selective detector, such as a flame photometric detector (FPD) or a mass spectrometer (MS).[18][19]

Conclusion and Future Perspectives

Diethyltin derivatives represent a fascinating and challenging area of research. Their potent biological activity, stemming from their interactions with key cellular components, makes them both significant environmental toxicants and promising candidates for therapeutic development. The structure-activity relationships of these compounds are complex, and further research is needed to design derivatives with enhanced therapeutic efficacy and reduced off-target toxicity.

Future research in this field should focus on:

  • Rational Ligand Design: Synthesizing novel diethyltin derivatives with ligands that can specifically target cancer cells, thereby minimizing side effects.

  • Elucidation of Resistance Mechanisms: Investigating the potential for cancer cells to develop resistance to diethyltin-based therapies.

  • Development of Advanced Drug Delivery Systems: Encapsulating diethyltin derivatives in nanoparticles or other delivery vehicles to improve their bioavailability and tumor-targeting capabilities.

  • Comprehensive Toxicological Profiling: Conducting thorough in vivo studies to fully understand the long-term toxicological effects of promising diethyltin-based drug candidates.

By continuing to explore the intricate biological chemistry of diethyltin derivatives, the scientific community can hope to harness their potent properties for the development of novel and effective therapeutic agents while mitigating their potential risks to human health and the environment.

References

  • Toxicity and speciation analysis of organotin compounds. (n.d.). Google Books.
  • Snoeij, N. J., Penninks, A. H., & Seinen, W. (1987). Biological Activity of Organotin Compounds--An Overview. Environmental Research, 44(2), 335-353.
  • Shahzadi, S., Ali, S., & Bhatti, M. H. (2011). Structural studies of diethyltin(IV) derivatives and their biological aspects as potential antitumor agents against Agrobacterium tumefacien cells. Journal of Coordination Chemistry, 64(14), 2449-2459. [Link]

  • Lyubimtsev, A., et al. (2020). The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. Molecules, 25(18), 4236. [Link]

  • Yusof, E. N. M., et al. (2021). Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. Molecules, 26(15), 4478. [Link]

  • Syed Annuar, S. N. A., et al. (2021). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Frontiers in Chemistry, 9, 709659. [Link]

  • Material Safety Data Sheet - Dimethyltin dichloride. (n.d.). Cole-Parmer. [Link]

  • Organotin chemistry. (n.d.). In Wikipedia. [Link]

  • Arkles, B. (n.d.). Introduction to Organotin Chemistry. Gelest, Inc. [Link]

  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services. [Link]

  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services. [Link]

  • Basiri, A., et al. (2018). Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. Molecules, 23(10), 2623. [Link]

  • Moore, D. W., et al. (2022). Simulated gastric hydrolysis and developmental toxicity of dimethyltin bis(2-ethylhexylthioglycolate) in rats. Food and Chemical Toxicology, 164, 112999. [Link]

  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services. [Link]

  • Tin. (n.d.). In Wikipedia. [Link]

  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. Chapter 7: Analytical Methods. U.S. Department of Health and Human Services. [Link]

  • Mundy, J. C., et al. (2004). Interactions of Alkyltin Salts with Biological Dithiols: Dealkylation and Induction of a Regular β-Turn Structure in Peptides. Journal of the American Chemical Society, 126(18), 5849-5860. [Link]

  • Singh, S., & Singh, J. (2021). Studies on Antibacterial and Antifungal Activities of Some Derivatives of Tributyltin (IV) of Salicylic Acid. ResearchGate. [Link]

  • Evaluation of Employee Exposure to Organic Tin Compounds Used as Stabilizers at PVC Processing Facilities. (2015). ResearchGate. [Link]

  • Mundy, J. C., et al. (2004). Interactions of alkyltin salts with biological dithiols: dealkylation and induction of a regular beta-turn structure in peptides. Journal of the American Chemical Society, 126(18), 5849-5860. [Link]

  • Analysis of Organotin Compounds in Biological and Environmental Samples by Gas Chromatography and Pulsed Flame Photometric Detection (GC-PFPD). (n.d.). O I Analytical. [Link]

  • Antifungal activity of organotin compounds with functionalized carboxylates evaluated by the microdilution bioassay in vitro. (2015). ResearchGate. [Link]

  • Ceulemans, M., & Adams, F. C. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. Journal of Chromatography A, 902(1), 139-151. [Link]

  • Gielen, M. (1995). TIN-BASED ANTITUMOUR DRUGS: NEW DEVELOPMENTS. Main Group Metal Chemistry, 18(2), 119-122. [Link]

  • Al-Khodir, S. A., & Refat, M. S. (2020). Anti-Tumor Activity of Organotin (IV) Compounds: A Review. Crystals, 10(12), 1104. [Link]

  • World Health Organization. (1980). Tin and organotin compounds. Environmental Health Criteria 15. [Link]

Sources

Methodological & Application

Application Note: Diethyltin Diiodide (Et₂SnI₂) as a High-Activity Polyurethane Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide an authoritative, deep-dive technical guide on the utilization of Diethyltin Diiodide (Et₂SnI₂) as a catalyst in polyurethane (PU) synthesis. While Dibutyltin Dilaurate (DBTDL) is the industry standard, this compound represents a class of high-reactivity, sterically unhindered organotin halides used in specialized kinetic studies and rapid-cure applications where standard carboxylates may be insufficient or where specific Lewis acid characteristics are required.

Executive Summary

This compound (Et₂SnI₂) is a specialized organotin catalyst utilized in the synthesis of polyurethanes, particularly where rapid reaction kinetics and low-temperature curing are required. Unlike the ubiquitous Dibutyltin Dilaurate (DBTDL), Et₂SnI₂ possesses smaller alkyl ligands (ethyl vs. butyl) and halide ligands (iodide vs. carboxylate), resulting in significantly reduced steric hindrance and distinct Lewis acidity. This guide outlines the mechanistic principles, handling protocols, and experimental workflows for researchers utilizing Et₂SnI₂ to drive isocyanate-hydroxyl reactions.

Key Technical Advantages:

  • Reduced Steric Bulk: Ethyl groups allow for tighter coordination of sterically hindered isocyanates (e.g., IPDI, H₁₂MDI).

  • Enhanced Lewis Acidity: The iodide ligands increase the electrophilicity of the central Tin (Sn) atom compared to carboxylates, accelerating the activation of the NCO group.

  • Solubility Profile: High solubility in polar organic solvents and polyols.

Mechanistic Insight: The Catalytic Cycle

To optimize PU synthesis, one must understand the causality of the catalytic cycle. Organotin catalysts function as Lewis acids.[1] Et₂SnI₂ operates via a coordination-insertion mechanism.

The Mechanism[2]
  • Complexation: The electropositive Sn center forms a complex with the Isocyanate nitrogen (or oxygen) and the Polyol hydroxyl group.

  • Activation: The Sn-N coordination polarizes the isocyanate bond, making the carbonyl carbon highly electrophilic.

  • Insertion/Transfer: The hydroxyl proton is transferred to the nitrogen, and the alkoxide attacks the carbonyl carbon.

  • Release: The urethane linkage is formed, and the catalyst is regenerated.[2]

Pathway Visualization

The following diagram illustrates the catalytic activation pathway, highlighting the role of the Tin center.

G Catalyst This compound (Et₂SnI₂) Complex Ternary Complex [Sn...NCO...HO-R'] Catalyst->Complex Coordination Isocyanate Isocyanate (R-N=C=O) Isocyanate->Complex Polyol Polyol (R'-OH) Polyol->Complex TS Transition State (Proton Transfer) Complex->TS Activation TS->Catalyst Regeneration Product Polyurethane (R-NH-CO-O-R') TS->Product Release

Figure 1: Catalytic cycle of Et₂SnI₂ mediating the reaction between Isocyanate and Polyol.[2]

Experimental Protocol: PU Synthesis

Warning: Diethyltin compounds are neurotoxic and skin irritants. All procedures must be performed in a fume hood with nitrile gloves and appropriate PPE.

Materials Preparation
  • Catalyst Stock Solution: Prepare a 1.0 wt% solution of Et₂SnI₂ in dry Toluene or MEK (Methyl Ethyl Ketone). Note: Et₂SnI₂ is sensitive to moisture; use anhydrous solvents.

  • Polyol: Standard polyether or polyester polyol (dried under vacuum at 80°C for 2 hours to remove water).

  • Isocyanate: MDI, TDI, or aliphatic isocyanate (e.g., HDI).

  • Solvent: Anhydrous DMF or Toluene (if solution polymerization is desired).

Synthesis Workflow (Bulk Polymerization)
  • Degassing: Place the Polyol in a reaction vessel. Degas under vacuum (-0.1 MPa) at 60°C for 30 minutes to remove dissolved air and trace moisture.

  • Catalyst Addition:

    • Add the Et₂SnI₂ stock solution to the Polyol.

    • Target Loading: 0.01% to 0.05% (by weight of total resin). Note: Due to higher activity than DBTDL, start with a lower loading.

    • Mix mechanically at 500 RPM for 2 minutes.

  • Isocyanate Addition:

    • Calculate the required Isocyanate amount based on the NCO:OH index (typically 1.05:1).

    • Add Isocyanate rapidly to the Polyol/Catalyst mixture.

  • Reaction/Curing:

    • Mix vigorously (2000 RPM) for 10-15 seconds.

    • Pour mixture into a pre-heated mold (60°C).

    • Monitor Gel Time and Tack-Free Time .

Data Recording Table

Use the following template to record kinetic data during optimization:

ParameterExperiment A (Control)Experiment B (Low Dose)Experiment C (High Dose)
Catalyst DBTDLEt₂SnI₂ Et₂SnI₂
Concentration (wt%) 0.05%0.01%0.05%
Mixing Temp (°C) 252525
Cream Time (s) 453010
Gel Time (s) 1209035
Exotherm Peak (°C) 8592110

Performance Characterization & Troubleshooting

Reactivity Comparison

Et₂SnI₂ generally exhibits a shorter induction period compared to DBTDL.

  • Steric Factor: The ethyl groups on Tin allow faster approach of the isocyanate, particularly for secondary hydroxyls or hindered aliphatic isocyanates.

  • Electronic Factor: The Iodine atoms are less electron-donating than the laurate groups in DBTDL, making the Tin center more Lewis acidic (harder).

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Bubbling in cured PU Moisture contaminationReaction of NCO with water produces CO₂. Dry polyols more rigorously; check catalyst stock for hydrolysis.
Too fast (Scorch) Catalyst loading too highEt₂SnI₂ is more active than DBTDL. Reduce concentration by 50%.
Color formation (Yellowing) Iodine liberationIodides can oxidize to I₂ over time or under UV. Add antioxidants or switch to dark-colored applications.
Incomplete Cure Catalyst deactivationTin halides can complex with amine impurities or hydrolyze. Ensure neutral pH ingredients.

Safety and Handling (Crucial)

This compound is classified as highly toxic.

  • Toxicity: Organotins, especially ethyl-substituted ones, are neurotoxins and immunotoxins. They are more toxic than their butyl counterparts.

  • Route of Entry: Readily absorbed through the skin.

  • Deactivation: Spills should be treated with a solution of 5% potassium permanganate or active bromine solution to cleave the Sn-C bonds, followed by absorption with vermiculite.

  • Waste: Must be disposed of as hazardous heavy metal organic waste. Do not release into water systems (very toxic to aquatic life).

References

  • Mechanism of Organotin Catalysis

    • Bloodworth, A. J., & Davies, A. G. (1965). Organometallic derivatives of the main group elements. Proceedings of the Chemical Society.
    • Context: Foundational text establishing the alkoxide-coordination mechanism for tin catalysts.[2]

  • Kinetic Studies of PU Formation

    • Florian, R., et al. (2010). Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems. Journal of Applied Polymer Science.

    • Context: Comparative kinetics of metal catalysts, providing the baseline for comparing DBTDL vs. other Lewis acids.
  • Chemical Data & Properties

    • CAS Common Chemistry.[3] (2026).[2][3][4] Diethyldiiodostannane (CAS 2767-55-7).[3] American Chemical Society.[3] [3]

    • Context: Verification of chemical identity and physical properties.[4]

  • Toxicity of Organotins

    • Gelest, Inc. (2020). Organotin Chemistry and Applications.

    • Context: Detailed safety and handling d
  • Alternative Catalyst Development

    • Sardon, H., et al. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. Macromolecules.

    • Context: Discusses the shift away from toxic tins, highlighting why specific tins (like Et₂SnI₂)

Sources

Application Notes and Protocols for the Preparation of Organotin Precursors for Thin Film Deposition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Organotin Precursors in Advanced Materials

Organotin compounds, a class of organometallic compounds containing a tin-carbon bond, are indispensable precursors for the deposition of high-quality thin films with a diverse range of applications.[1][2] These materials are integral to the fabrication of transparent conducting oxides (TCOs) for displays and solar cells, low-emissivity coatings for energy-efficient windows, and have emerging roles in semiconductor devices.[3][4][5] The versatility of organotin chemistry allows for the fine-tuning of precursor properties such as volatility, solubility, and decomposition temperature, which in turn dictates the choice of deposition technique and the ultimate quality of the deposited film.

This guide provides a comprehensive overview of the preparation of organotin precursors, detailing synthesis and purification protocols for both vapor-phase and solution-based deposition techniques. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select, prepare, and handle these critical compounds safely and effectively.

Precursor Selection: A Foundation for High-Quality Thin Films

The selection of an appropriate organotin precursor is a critical first step that significantly influences the deposition process and the final film properties. The ideal precursor should exhibit a balance of volatility, thermal stability, and reactivity, tailored to the specific deposition method.

Key Precursor Selection Criteria:

PropertyRationale and Impact on Deposition
Volatility Essential for vapor-phase techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), enabling efficient transport of the precursor to the substrate. Lower volatility is suitable for solution-based methods.
Thermal Stability The precursor must be stable enough to be vaporized or dissolved without premature decomposition, yet decompose cleanly at the desired deposition temperature on the substrate surface.[6][7]
Reactivity The reactivity of the precursor with co-reactants (e.g., oxygen, water) and the substrate surface determines the film growth rate and composition. Unwanted side reactions can lead to impurities.
Decomposition Pathway A clean decomposition pathway is crucial to minimize the incorporation of carbon and other impurities into the thin film, which can degrade its electrical and optical properties.
Solubility For solution-based techniques, the precursor must be readily soluble in a suitable solvent that does not interfere with the deposition process.
Safety and Handling The toxicity and reactivity of the precursor and its byproducts are paramount safety considerations. Less hazardous alternatives should be prioritized.[8][9]

Common classes of organotin precursors include organotin halides (e.g., monobutyltin trichloride), organotin alkoxides, and organotin carboxylates (e.g., dibutyltin diacetate).[4][10] The choice of organic ligand (e.g., alkyl, aryl, carboxylate) directly influences the precursor's physical and chemical properties.

Synthesis of Organotin Precursors: Vapor-Phase and Solution-Based Methodologies

The synthesis of organotin precursors is typically achieved through several established routes in organometallic chemistry. The choice of method depends on the desired precursor and the available starting materials.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of organotin precursors.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials (e.g., Tin Halide, Grignard Reagent) Reaction Chemical Reaction (e.g., Grignard, Alkylation) Start->Reaction Crude Crude Organotin Precursor Reaction->Crude Purification Purification (Distillation, Recrystallization, Chromatography) Crude->Purification Pure Pure Organotin Precursor Purification->Pure Characterization Characterization (NMR, MS, TGA) Pure->Characterization Verified Verified Precursor Characterization->Verified Deposition Deposition Verified->Deposition Ready for Thin Film Deposition G cluster_vapor Vapor-Phase Deposition cluster_solution Solution-Based Deposition CVD Chemical Vapor Deposition (CVD) ThinFilm Thin Film CVD->ThinFilm ALD Atomic Layer Deposition (ALD) ALD->ThinFilm Spin Spin Coating Spin->ThinFilm Dip Dip Coating Dip->ThinFilm Spray Spray Pyrolysis Spray->ThinFilm Precursor Organotin Precursor Precursor->CVD Volatile Precursor->ALD Volatile & Thermally Stable Precursor->Spin Soluble Precursor->Dip Soluble Precursor->Spray Soluble

Sources

Application Note: Purification of Diethyltin Diiodide (Et₂SnI₂) via Low-Temperature Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diethyltin diiodide (Et₂SnI₂) is a historic organometallic compound, first isolated by Edward Frankland in 1849, marking the birth of organotin chemistry.[1][2][3] Despite its foundational status, its purification presents unique challenges due to its low melting point (44–45 °C) and high solubility in common organic solvents. This application note details a rigorous Low-Temperature Recrystallization Protocol designed to avoid the common "oiling out" phenomenon. By utilizing a hydrocarbon solvent system with controlled thermal gradients, researchers can achieve high-purity crystalline material suitable for use as a catalyst or synthetic intermediate.

Introduction & Technical Context

The Challenge of Low-Melting Organometallics

Purifying compounds with melting points near ambient temperature (30–50 °C) is notoriously difficult. Standard recrystallization involves heating a solvent to reflux; however, if the solute's melting point is lower than the solvent's boiling point, the solute will melt into an immiscible oil before it dissolves. Upon cooling, this oil often solidifies into an amorphous mass rather than a crystal lattice, trapping impurities.

Compound Profile: this compound[3][5][6][7]
  • Formula: (C₂H₅)₂SnI₂

  • Molecular Weight: 430.64 g/mol [4]

  • Melting Point: 44–45 °C [1]

  • Appearance: White to pale yellow needles (when pure).

  • Impurities: Triethyltin iodide (Et₃SnI), Monoethyltin triiodide (EtSnI₃), and inorganic tin salts.

Safety Advisory (Critical)

Warning: Organotin compounds are potent neurotoxins.

  • Historical Context: The toxicity of diethyltin species was tragically highlighted by the "Stalinon" incident in the 1950s, where impurities (primarily triethyltin) in a this compound medication caused over 100 deaths due to cerebral edema [2].

  • Handling: All operations must be performed in a fume hood. Double-gloving (Nitrile over Laminate) is recommended. Avoid all skin contact and inhalation of dust/vapors.

Solvent Selection Strategy

The ideal solvent must balance solubility at room temperature with insolubility at low temperatures, while being chemically inert to the Sn-I bond.

Solvent CandidateBoiling PointSuitabilityNotes
n-Hexane 68 °CHigh Excellent for low-temp crystallization. Non-polar nature discourages solubility of inorganic tin salts.
Petroleum Ether (40-60) 40–60 °CHigh Lower boiling point facilitates gentle removal without melting the product.
Ethanol 78 °CMedium Good solubility, but risk of alcoholysis over long periods. High solubility at low temps reduces yield.
Dichloromethane 40 °CLow Too high solubility; difficult to induce crystallization even at -78 °C.

Selected System: n-Hexane (or Petroleum Ether 40-60).

  • Rationale: Et₂SnI₂ is moderately soluble in warm hexane but crystallizes well upon deep cooling. The non-polar character excludes ionic impurities.

Experimental Protocol

Materials & Equipment
  • Crude this compound (Synthesis reaction mixture or commercial crude).

  • Solvent: Anhydrous n-Hexane (dried over Na/benzophenone or molecular sieves).

  • Glassware: Schlenk flask (100 mL), Filtration cannula or Schlenk frit, Crystallization dish/bath.

  • Cooling: Dry ice/Acetone bath (-78 °C) or Freezer (-20 °C).

  • Protection: Aluminum foil (iodides are light-sensitive).

Step-by-Step Procedure
Phase 1: Dissolution (The "Warm" Step)
  • Place the crude Et₂SnI₂ solid into a Schlenk flask equipped with a magnetic stir bar.

  • Light Protection: Wrap the flask in aluminum foil to prevent photo-degradation of the iodide.

  • Add n-Hexane (approx. 5 mL per gram of crude).

  • Gentle Heating: Warm the flask in a water bath to 35–40 °C .

    • Critical Control:Do NOT exceed 42 °C. If you exceed the melting point (44 °C), the compound will melt into a separate liquid phase ("oil out"). You want it to dissolve, not melt.

  • Stir gently until the majority of the solid dissolves.

  • Filtration: If insoluble black/gray particles remain (likely inorganic tin or oxides), filter the warm solution through a Schlenk frit or syringe filter into a clean, pre-warmed receiving flask.

Phase 2: Crystallization (The Thermal Gradient)
  • Allow the clear filtrate to cool slowly to room temperature (20–25 °C) over 30 minutes.

  • Transfer the flask to a -20 °C freezer for 4–12 hours.

    • Observation: Long, needle-like crystals should begin to form.

  • For maximum yield, transfer the flask to a -78 °C bath (Dry Ice/Acetone) for 1 hour.

    • Note: Extreme cooling may precipitate impurities if the solution is too concentrated. -20 °C is often sufficient for higher purity.

Phase 3: Isolation
  • While keeping the flask cold (immerse in a cold bath), remove the supernatant solvent via a syringe or cannula (decantation).

    • Why: Vacuum filtration can cause the crystals to melt due to the airflow warming them or condensation moisture. Decantation or cold-frit filtration is safer.

  • Wash: Add a small volume of cold (-78 °C) pentane or hexane to wash the crystals. Swirl gently and decant immediately.

  • Drying: Apply high vacuum (0.1 mmHg) to the flask while keeping it in an ice bath (0 °C).

    • Caution: Do not apply vacuum at room temperature initially, as the volatile iodine-containing impurities might sublime, or the product might sublime/melt. Allow it to warm to RT only after solvent is mostly removed.

Process Visualization (Workflow)

RecrystallizationWorkflow cluster_safety Safety Critical Control Point Start Crude Et₂SnI₂ SolventAdd Add n-Hexane (5 mL/g) Start->SolventAdd Dissolve Dissolve at 35-40°C (DO NOT MELT) SolventAdd->Dissolve Filter Filter Insoluble Inorganics Dissolve->Filter Remove Sn/SnO₂ CoolRT Cool to RT Filter->CoolRT CoolFreezer Crystallize at -20°C (4-12 Hours) CoolRT->CoolFreezer Decant Decant Supernatant (Keep Cold) CoolFreezer->Decant Crystals Formed Wash Wash with -78°C Pentane Decant->Wash Dry Vacuum Dry (0°C -> RT) Wash->Dry Product Pure Et₂SnI₂ Crystals (MP: 44-45°C) Dry->Product

Figure 1: Workflow for the low-temperature purification of this compound, emphasizing temperature control to prevent phase separation (oiling out).

Characterization & Quality Control

After drying, the product should be analyzed to confirm purity.

MethodExpected ResultDiagnostic Value
Melting Point 44.0 – 45.0 °C Sharp range indicates high purity. Broadening < 40 °C indicates Et₃SnI impurity.
¹H NMR (CDCl₃) Quartet (~1.4 ppm), Triplet (~1.2 ppm)Tin Satellites: Look for ¹¹⁷Sn/¹¹⁹Sn satellites flanking the ethyl signals. Distinct coupling constants confirm the oxidation state.
Elemental Analysis C: ~11.1%, H: ~2.3%Confirms bulk composition.
Visual Inspection White/Colorless NeedlesYellow/Orange color suggests free iodine or decomposition.

Troubleshooting Guide

Problem: The solid melted into an oil during dissolution.

  • Cause: Temperature exceeded 44 °C.[5]

  • Fix: Cool the mixture vigorously to -78 °C to solidify the oil. Add more solvent, then warm very slowly with stirring, stopping before the solid melts (stay < 40 °C).

Problem: No crystals formed at -20 °C.

  • Cause: Solution is too dilute.

  • Fix: Concentrate the solution by evaporating half the solvent under vacuum (using a trap!) and repeat the cooling step.

Problem: Crystals turned yellow/brown upon drying.

  • Cause: Photo-decomposition releasing Iodine (I₂).

  • Fix: Ensure all flasks are wrapped in foil. Wash the crystals with cold pentane to remove surface iodine.

References

  • Frankland, E. (1849).[1][2][4][6] "On the Isolation of the Organic Radicals." Journal of the Chemical Society, 2, 263. (Historical Context).

  • Alajouanine, T., Dérobert, L., & Thiéffry, S. (1958). "Étude clinique d'ensemble de 210 cas d'intoxication par les sels organiques d'étain." Revue Neurologique, 98, 85-96. (The "Stalinon" Toxicology Reference).[4]

  • Davies, A. G. (2004). Organotin Chemistry. Wiley-VCH. ISBN: 978-3-527-31023-4. (Standard Reference for Properties).
  • PubChem Database. (n.d.). "this compound - Compound Summary." National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

Sources

Advanced Protocol: Handling, Synthesis, and Storage of Air-Sensitive Organotin Iodides in the Glovebox

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Organotin iodides (e.g., tributyltin iodide, trimethyltin iodide) are critical intermediates in radical chemistry, Stille couplings, and perovskite solar cell research. However, they present a dual challenge: they are acutely neurotoxic and highly sensitive to light, moisture, and oxygen. Furthermore, iodine vapors and organotin residues can irreversibly poison standard copper-based glovebox catalyst beds. This guide outlines a field-proven protocol for handling these materials without compromising researcher safety or equipment integrity.

Part 1: Safety Prerequisite - The "Invisible" Danger

CRITICAL WARNING: Organotin compounds, particularly trimethyltin and triethyltin derivatives, are potent neurotoxins that can penetrate standard nitrile gloves.

The "Double-Barrier" Gloving Standard

Standard laboratory nitrile gloves offer insufficient protection against organotins due to the lipophilic nature of the alkyl groups.

  • Primary Layer (Inner): EVOH/PE Laminate gloves (e.g., Silver Shield® or North® Silvershield). These are chemically resistant but offer poor dexterity.

  • Secondary Layer (Outer): Thick Nitrile (minimum 6 mil) to provide grip and mechanical protection.

  • Glovebox Gloves: Standard butyl rubber glovebox gloves are generally resistant, but they must be inspected for micro-tears before every session involving tin.

Part 2: The Glovebox Environment (Catalyst Defense)

The most common operational failure when handling iodides in a glovebox is the poisoning of the regeneration system. Standard copper-based oxygen scrubbers react with iodine vapors to form Copper(I) Iodide (CuI), which does not regenerate under standard


 cycles, permanently reducing the box's capacity.[1]
Protocol: "Static Mode" Operation

To protect the circulation system, follow this logic flow whenever an iodine source (solid or liquid) is open.

GloveboxLogic Start Start Organotin/Iodine Work Check Is container open? Start->Check Action1 STOP Circulation (Blower OFF) Check->Action1 Yes Work Perform Weighing/Transfer Action1->Work Seal Seal All Containers (Teflon Tape) Work->Seal Purge Purge to Waste (20 mins) Seal->Purge Restart Restart Circulation (Blower ON) Purge->Restart

Figure 1: Decision logic for protecting the glovebox catalyst bed from iodine poisoning.

Equipment Modification: If frequent organotin iodide work is required, install an Activated Charcoal Trap inline before the catalyst bed. This sacrifices the charcoal (cheap) to save the copper catalyst (expensive).

Part 3: Synthesis and Purification Protocol

While many researchers attempt to buy these reagents, commercial samples often arrive degraded (darkened). In-situ synthesis via the cleavage of tetraorganotins is the gold standard for purity.

Reaction:



Step-by-Step Methodology
  • Pre-Drying (Schlenk Line):

    • Even if performing the reaction in the box, dry the starting tetraorganotin (

      
      ) over molecular sieves (4Å) for 24 hours.
      
    • Sublime Iodine (

      
      ) or dry it under vacuum in a desiccator with 
      
      
      
      before bringing it into the box.
  • The Reaction (Inside Glovebox):

    • Dissolve

      
       (1 equiv) in anhydrous diethyl ether or hexane.
      
    • Add

      
       (1 equiv) slowly. The reaction is exothermic.
      
    • Endpoint: The deep purple color of iodine will fade to a pale yellow or colorless solution as the Sn-I bond forms.

  • Purification (The Critical Step):

    • Do not use silica columns inside the box (solvent load is too high).

    • Liquid Products (

      
      ):  Perform a vacuum distillation. The alkyl iodide byproduct (
      
      
      
      ) is more volatile and will distill off first. Collect the high-boiling fraction (product).
    • Solid Products (

      
      ):  Recrystallize from anhydrous hexane at -35°C (glovebox freezer).
      

Data Summary: Common Organotin Iodides

CompoundState (RT)Boiling/Melting PointSensitivity ProfileToxicity Level
Trimethyltin Iodide SolidMP: 3.4°C (often liquid)High (Light/Moisture)Extreme (Neurotoxin)
Tributyltin Iodide LiquidBP: ~172°C (10 mmHg)Moderate (Light)High
Triphenyltin Iodide SolidMP: ~121°CModerateHigh

Part 4: Handling and Weighing Techniques

The "Difference" Weighing Method

Never weigh open organotin iodides on the glovebox balance if possible, as vapors can corrode the balance sensor.

  • Tare a screw-cap vial with a septum seal inside the box.

  • Add the approximate amount of Organotin Iodide.

  • Cap immediately.

  • Weigh the sealed vial.

  • Calculate mass:

    
    .
    
Viscous Liquid Transfer

Tributyltin iodide is viscous. Using standard micropipettes can lead to dripping and contamination.

  • Tool: Use a gas-tight glass syringe (Hamilton type) with a PTFE-tipped plunger.

  • Technique: Reverse pipetting does not work well here due to vapor pressure. Draw slowly to avoid cavitation bubbles.

Storage Stability

Organotin iodides are photolabile. The Sn-I bond cleaves under UV/Visible light, reforming


 (turning the sample dark) and 

.
  • Container: Amber glass vials are mandatory.

  • Secondary Seal: Wrap the cap junction with Parafilm or electrical tape.

  • Environment: Store in the glovebox freezer (-30°C). Cold storage significantly slows the disproportionation reaction.

Part 5: Waste Disposal and Decontamination

Never mix organotin waste with general organic solvents.

  • Quenching: If you have residual active Sn-I species, quench with 1M aqueous Potassium Fluoride (KF).

    • Chemistry:

      
      .
      
    • The resulting polymeric fluoride is less toxic and chemically inert.

  • Segregation: Collect all solid waste (gloves, paper towels) in a dedicated "Heavy Metal/Toxin" bag inside the box. Seal this bag inside the box before transferring out.

Part 6: Workflow Visualization

SynthesisWorkflow cluster_0 Schlenk Line (Prep) cluster_1 Glovebox (Synthesis) cluster_2 Storage S1 Dry R4Sn (Sieves) G1 Mixing (Ether/Hexane) S1->G1 Transfer S2 Sublime Iodine S2->G1 G2 Color Change Check (Purple -> Colorless) G1->G2 G3 Vac. Distillation G2->G3 If Colorless ST1 Amber Vial (-35°C) G3->ST1 Isolate Product

Figure 2: End-to-end workflow for the synthesis and isolation of organotin iodides.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Tributyltin Iodide. Merck KGaA.

  • Organic Syntheses. (2005). Preparation of Organotin Reagents. Org. Synth. 81, 121.

  • EPFL Occupational Health and Safety. (2022). Glovebox Safety Guidelines and Catalyst Poisoning. École Polytechnique Fédérale de Lausanne.

  • University of Rochester. (n.d.). Workup for Removing Tin Byproducts. Department of Chemistry.

  • Ossila. (2023). Handling Air-Sensitive Materials: Glove Box Protocols.

Sources

Mastering Transmetallation with Diethyltin Diiodide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Comprehensive Application Notes and Protocols for the Strategic Use of Diethyltin Diiodide in Transmetallation Reactions

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development, providing a thorough understanding of the reaction conditions for transmetallation reactions involving this compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying principles and rationale behind experimental choices, ensuring both scientific integrity and practical success.

Introduction to Transmetallation with Organotin Compounds

Transmetallation, a fundamental reaction in organometallic chemistry, involves the transfer of an organic group from one metal to another.[1] In the context of organotin chemistry, this process is pivotal for the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions like the Stille coupling.[1][2] this compound, first synthesized by Edward Frankland in 1849, stands as a foundational organotin compound.[2][3][4][5] Its utility lies in its ability to act as a precursor for the formation of unsymmetrical tetraorganotin compounds through the selective replacement of its iodide ligands.

The general principle involves the reaction of this compound with a more electropositive organometallic reagent, such as an organolithium or Grignard reagent. The greater nucleophilicity of the organic group on the more electropositive metal drives the displacement of the iodide from the tin center.

Core Principles of Reactivity

The tin-iodine bond in this compound is polarized, rendering the tin atom electrophilic and susceptible to nucleophilic attack by the carbanionic portion of organolithium or Grignard reagents. The choice of the organometallic reagent, solvent, and temperature are critical parameters that dictate the success and selectivity of the transmetallation reaction.

Organolithium Reagents vs. Grignard Reagents:

  • Organolithium reagents (R-Li) are generally more reactive than their Grignard counterparts (R-MgX) due to the higher polarity of the carbon-lithium bond. This increased reactivity allows for transmetallations to occur at lower temperatures, which can be advantageous for preserving the integrity of sensitive functional groups. However, their high basicity can sometimes lead to side reactions.[6]

  • Grignard reagents (R-MgX) are powerful nucleophiles and are widely used for forming carbon-carbon bonds.[7] While generally less reactive than organolithiums, they are often sufficient for transmetallation with organotin halides and can be more cost-effective and easier to handle.[7] The formation of Grignard reagents requires an ether-based solvent, such as diethyl ether or tetrahydrofuran (THF), to stabilize the magnesium species.[6][7]

Reaction Conditions and Protocols

The successful synthesis of unsymmetrical tetraorganotins (Et₂SnR'₂) from this compound hinges on the careful control of reaction conditions to ensure complete substitution of the iodide ligands and minimize side reactions.

I. Synthesis of Diethyl(diorgano)tins using Organolithium Reagents

This protocol outlines the general procedure for the reaction of this compound with an organolithium reagent. The use of low temperatures is crucial to control the high reactivity of the organolithium species.

Protocol 1: Synthesis of Diethyl(diphenyl)tin

This specific protocol details the synthesis of diethyl(diphenyl)tin, a mixed alkyl-aryl tin compound.

Materials:

  • This compound (Et₂SnI₂)

  • Phenyllithium (PhLi) in a suitable solvent (e.g., cyclohexane/ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Experimental Workflow:

Figure 1: Workflow for the synthesis of diethyl(diphenyl)tin.

Step-by-Step Procedure:

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a positive pressure of argon, dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF.[8]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium: Slowly add a solution of phenyllithium (2.0-2.2 equivalents) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour. After this period, allow the mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether or hexane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality of Experimental Choices:

  • Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture.[9] Performing the reaction under an inert atmosphere (argon or nitrogen) is essential to prevent their decomposition and the formation of unwanted byproducts.[8]

  • Anhydrous Solvents: Water will rapidly protonate organolithium reagents, rendering them inactive.[9] Therefore, the use of dry solvents and glassware is critical.

  • Low Temperature (-78 °C): The high reactivity of organolithium reagents necessitates low temperatures to control the reaction rate, prevent side reactions such as metal-halogen exchange with the solvent (if halogenated), and improve the selectivity of the transmetallation.

  • Stoichiometry: A slight excess of the organolithium reagent is often used to ensure complete conversion of the this compound.

  • Quenching with NH₄Cl: A saturated solution of ammonium chloride is a mild proton source used to neutralize any remaining organolithium reagent and hydrolyze the tin-lithium intermediates without causing the degradation of the desired product.

II. Synthesis of Diethyl(diorgano)tins using Grignard Reagents

Grignard reagents offer a practical alternative to organolithiums for the synthesis of mixed tetraorganotins. The reaction is typically performed at a slightly higher temperature than with organolithiums.

Protocol 2: Synthesis of Diethyl(divinyl)tin

This protocol details the synthesis of a mixed organotin compound containing both saturated and unsaturated organic groups.

Materials:

  • This compound (Et₂SnI₂)

  • Vinylmagnesium bromide (CH₂=CHMgBr) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard inert atmosphere glassware

Experimental Workflow:

Figure 2: Workflow for the synthesis of diethyl(divinyl)tin.

Step-by-Step Procedure:

  • Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Grignard Reagent: Slowly add the vinylmagnesium bromide solution (2.0-2.2 equivalents) to the stirred solution of this compound, maintaining the temperature at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Isolation: Extract the aqueous mixture with diethyl ether. Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtering, concentrate the solution under reduced pressure. Purify the resulting oil by vacuum distillation to obtain diethyl(divinyl)tin.

Causality of Experimental Choices:

  • Solvent (THF): THF is a common and effective solvent for Grignard reactions as it solvates the magnesium center, preventing aggregation and enhancing reactivity.[7]

  • Temperature (0 °C to Room Temperature): While Grignard reagents are less reactive than organolithiums, the reaction with this compound is still exothermic. Starting at 0 °C allows for better control of the reaction, and then warming to room temperature ensures the reaction goes to completion.

  • Anhydrous Conditions: Grignard reagents are strong bases and will be destroyed by protic solvents like water.[7]

Transmetallation in the Context of Stille Cross-Coupling

While this compound can be used to pre-form unsymmetrical tetraorganotin compounds, it can also be used as a precursor in palladium-catalyzed Stille cross-coupling reactions. In this scenario, the transmetallation from another organometallic species to the tin center can occur in situ, followed by the palladium-catalyzed cross-coupling.

Conceptual Workflow for an in situ Stille Coupling:

Figure 3: Conceptual workflow of an in situ Stille coupling.

This approach simplifies the experimental procedure by avoiding the isolation of the intermediate tetraorganotin compound. The reaction conditions for the initial transmetallation must be compatible with the subsequent palladium-catalyzed coupling step.

Data Summary

The choice of reaction conditions can significantly impact the yield of the desired unsymmetrical tetraorganotin compound. The following table summarizes typical conditions and expected outcomes.

Organometallic Reagent (R'-M)R' GroupSolventTemperature (°C)Time (h)Typical Yield (%)
PhenyllithiumPhenylDiethyl Ether-78 to RT1270-85
n-Butyllithiumn-ButylHexane/THF-78 to RT1075-90
VinyllithiumVinylTHF-78 to 0465-80
Phenylmagnesium bromidePhenylTHF0 to RT665-80
Vinylmagnesium bromideVinylTHF0 to RT670-85

Note: Yields are approximate and can vary based on the specific substrate, purity of reagents, and adherence to anhydrous and inert conditions.

Conclusion

This compound is a versatile and historically significant building block in organotin chemistry. Its transmetallation with organolithium and Grignard reagents provides a reliable route to unsymmetrical tetraorganotin compounds, which are valuable intermediates in organic synthesis. A comprehensive understanding of the principles governing these reactions, particularly the reactivity of the organometallic reagents and the critical importance of anhydrous and inert conditions, is paramount for achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Chemistry and Applications of Organotin(IV) Complexes. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Retrieved from [Link]

  • Lumen Learning. (n.d.). Organic Chemistry II - 20.3. Addition of RMgX/RLi to polar pi bonds. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch15: RLi or RMgX with Esters to 3o alcohol. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Pereyre, M., Quintard, J. P., & Rahm, A. (1987). Tin in Organic Synthesis. Butterworth-Heinemann.
  • PubMed Central (PMC). (2021). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. Retrieved from [Link]

  • Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Introduction to organotin chemistry - and applications. Retrieved from [Link]

  • Deelman, B. J., & van der Kerk, G. J. M. (2004). Synthetic aspects of tetraorganotins and organotin(IV) halides. Journal of Organometallic Chemistry, 689(13), 2145-2157.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard and Organolithium Reagents. Retrieved from [Link]

  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • ResearchGate. (2003). "One-Pot" Two-Step Synthesis of Aryl Sulfur Compounds by Photoinduced Reactions of Thiourea Anion with Aryl Halides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1976). Manufacture and Use of Selected Alkyltin Compounds: Task II. Retrieved from [Link]

  • Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]

  • BYJU'S. (n.d.). A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. Retrieved from [Link]

  • PubMed Central (PMC). (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and spectroscopic properties of a series of novel 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones. Retrieved from [Link]

  • Al-Allaf, T. A. K. (2011). Organotin Chemistry (Second Edition). National Academic Digital Library of Ethiopia.

Sources

Troubleshooting & Optimization

Technical Support Center: Tin Impurity Removal & Remediation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Inorganic & Organometallic Tin Impurities from Synthesis Streams Audience: Medicinal Chemists, Process Engineers, and CMC Regulatory Leads

Executive Summary & Regulatory Context

The Challenge: Tin impurities in pharmaceutical synthesis typically arise from two sources:

  • Inorganic Tin Salts: Lewis acids (e.g.,

    
    ) or reducing agents (e.g., 
    
    
    
    ) used in transformations.
  • Organotin Byproducts: Residues from Stille couplings or radical reductions (e.g., Tributyltin chloride,

    
    ). While technically organometallic, these degrade into inorganic oxides and are regulated strictly under elemental impurity guidelines.
    

Regulatory Thresholds (ICH Q3D): Tin (Sn) is classified as a Class 3 impurity (low toxicity relative to Class 1 metals like As/Hg). However, strict control is required for parenteral drugs or when catalysts are used in late-stage synthesis.

Route of AdministrationPermitted Daily Exposure (PDE)Concentration Limit (10g daily dose)
Oral 6000 µ g/day 600 ppm
Parenteral 600 µ g/day 60 ppm
Inhalation 60 µ g/day 6 ppm
Diagnostic: Select Your Removal Strategy

Use this decision matrix to select the appropriate protocol based on your specific tin species and stage of synthesis.

TinRemovalStrategy Start Identify Tin Source Type1 Inorganic Salts (SnCl2, SnCl4) Start->Type1 Type2 Organotin Residues (Bu3SnH, Bu3SnCl) Start->Type2 MethodA Method A: Hydrolysis & Extraction Type1->MethodA Water Soluble Salts Decision1 Solubility of Product? Type2->Decision1 MethodB Method B: Aqueous KF Wash Decision1->MethodB Product Stable to Base/Water MethodC Method C: KF-Silica Chromatography Decision1->MethodC Trace Removal (<50ppm) MethodD Method D: Basic Silica (Et3N) Decision1->MethodD Bulk Removal / Streaking Issues

Figure 1: Strategic decision tree for selecting the optimal tin removal protocol based on impurity type and product sensitivity.

Troubleshooting Guides & Protocols
Scenario A: "I performed a Stille coupling, and the tin byproduct is co-eluting with my product."

Root Cause: Tributyltin halides (


) are highly lipophilic. On standard silica gel, they "streak" rather than forming a tight band, contaminating fractions over a wide polarity range.

Solution: The KF (Potassium Fluoride) Precipitation This method relies on the high affinity of Fluoride for Tin, forming hypervalent, insoluble polymeric species (


)

.

Protocol 1: Liquid-Liquid Extraction (Bulk Removal)

  • Dilution: Dilute the reaction mixture with an inert organic solvent (Ether or EtOAc). Do not use DCM if possible (can form emulsions with polymeric tin).

  • Treatment: Add an equal volume of saturated aqueous KF solution .

  • Agitation: Stir vigorously for 30–60 minutes.

    • Why? Reaction occurs at the interface.[1] Time is required for the insoluble polymeric tin fluoride to form.

  • Filtration (Critical): You will see a white, fluffy precipitate. Do not attempt to separate layers immediately. Filter the biphasic mixture through a pad of Celite .

  • Separation: Transfer filtrate to a separatory funnel. The organic layer is now largely tin-free.

Protocol 2: KF-Silica Stationary Phase (Polishing) Best for reducing tin loads from ~5% to <30 ppm.

  • Preparation: Mix Silica Gel (100g) with Potassium Fluoride (10g) in water (20mL). Evaporate water to obtain a free-flowing white powder ("KF-Silica").

  • Column: Use this modified silica as a pad or full column stationary phase.

  • Elution: Elute with standard solvents. The tin species bind irreversibly to the fluoride-impregnated silica as immobile fluoride complexes.

Technical Insight: The KF-Silica method is superior to basic alumina for acid-sensitive compounds because the surface pH remains closer to neutral than amine-treated silica [1].

Scenario B: "My product is acid-sensitive, and I need to remove SnCl₂ reducing agent."

Root Cause: Inorganic tin salts are Lewis acids. Standard acidic workups might degrade the product, while basic workups can cause tin to form gelatinous hydroxide emulsions (


).

Solution: Tartrate Chelation Rochelle’s Salt (Potassium Sodium Tartrate) acts as a bidentate ligand, sequestering Tin (and Aluminum) ions into water-soluble complexes, preventing emulsion formation.

Protocol 3: The Rochelle's Salt Wash

  • Quench: Quench the reaction carefully at 0°C.

  • Complexation: Add 10 equivalents (relative to Tin) of saturated aqueous Potassium Sodium Tartrate .

  • Stirring: Vigorously stir for 1–2 hours. The mixture should separate into two clear layers without the "rag layer" typical of metal hydroxide precipitates.

  • Extraction: Separate the organic layer and wash once with brine.[1][2]

Scenario C: "I have trace tin (<500 ppm) in a late-stage API. How do I reach <10 ppm?"

Root Cause: Bulk extraction methods (KF, Hydrolysis) often hit an equilibrium limit, leaving trace catalytic tin.

Solution: Metal Scavenging Resins Functionalized polymers (Thiourea or Thiol) bind soft metals like Tin with high affinity.

Protocol 4: Scavenging Workflow

  • Selection: Choose a resin with Thiourea or Trimercaptotriazine (TMT) functionality (e.g., SiliaMetS® Thiol).

  • Loading: Add 2–4 equivalents of resin (relative to calculated residual tin).

  • Conditions: Slurry in a solvent that swells the resin (THF or DMF are ideal; MeOH is poor) at 40°C for 4–12 hours.

  • Filtration: Filter off the resin.[3] The filtrate typically contains <5 ppm Sn.

Mechanism of Action

Understanding why the KF method works ensures better troubleshooting when it fails.

KFMechanism SnX Bu3Sn-Cl (Soluble / Lipophilic) Intermediate Bu3Sn-F (Monomer) SnX->Intermediate Ligand Exchange KF K+ F- (Aqueous) KF->Intermediate Polymer (Bu3Sn-F)n (Insoluble Polymer) Intermediate->Polymer Hypervalent Coordination (Sn-F-Sn Bridges)

Figure 2: The conversion of soluble tributyltin chloride to insoluble polymeric tributyltin fluoride via fluoride bridging. This polymerization is the driving force for removal from the organic phase.

Frequently Asked Questions (FAQ)

Q: The KF wash formed a solid that clogged my separatory funnel. What happened? A: You successfully formed the polymeric tin fluoride (


)

, but you skipped the filtration step. The polymer is a solid that accumulates at the interface. Always filter the biphasic mixture through Celite before attempting phase separation.

Q: Can I use basic silica instead of KF? A: Yes. Adding 1–5% Triethylamine (


) to your silica column eluent deactivates the acidic sites on the silica. This prevents the tin byproducts from "streaking" (tailing), allowing them to elute quickly or stay at the baseline depending on polarity. However, KF-Silica is generally more effective for retaining the tin while eluting the product [2].

Q: I am using Trimethyltin (


) reagents. Does the KF method work? 
A:  Yes, but with a major safety caveat. Trimethyltin compounds are significantly more neurotoxic  than tributyltin analogs. While KF works chemically, the volatility of 

is higher. All operations must occur in a high-performance fume hood.

Q: How do I clean the glassware after a tin reaction? A: Standard solvents often fail to remove greasy tin residues. Rinse glassware with a solution of Iodine in DCM (oxidizes Sn-Sn bonds) or soak in a KOH/Ethanol bath (hydrolyzes Sn-C bonds) prior to standard acid washing.

References
  • Harrowven, D. C., & Guy, I. L. (2004).[4] KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. Chemical Communications, (17), 1968-1969.

  • Renaud, P., Lacôte, E., & Quaranta, L. (1998).[2][3][5][6] Alternative and mild procedures for the removal of organotin residues from reaction mixtures. Tetrahedron Letters, 39(15), 2123-2126.[5]

  • ICH Expert Working Group. (2019). ICH Guideline Q3D (R1) on elemental impurities. European Medicines Agency.

  • Curran, D. P., Hadida, S., Kim, S. Y., & Luo, Z. (1999). Fluorous Tin Hydrides: A New Family of Reagents for Radical Reactions and Stille Couplings. Journal of the American Chemical Society, 121(28), 6607-6615.

Sources

Technical Support Center: Direct Synthesis of Organotin Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield & Selectivity in the Direct Synthesis of Organotin Halides from Metallic Tin

Ticket ID: SN-DIR-SYNTH-001 Support Tier: Level 3 (Senior Application Scientist) Status: Active

Executive Summary: The Direct Process

User Context: You are attempting the direct reaction of metallic tin (


) with alkyl halides (

) to generate organotin halides (

), likely as precursors for Stille coupling reagents (e.g., tributyltin chloride) or catalytic intermediates.

The Central Challenge: Metallic tin is inherently passive due to a native oxide layer (


). The "Direct Process" is not a simple mixing interaction; it is a surface-mediated oxidative addition that requires induction , catalytic promotion , and thermal management . Without these, you will encounter infinite induction periods (no reaction) or thermal runaway (uncontrolled reaction).

Mechanism & Critical Control Points

The "Pitting" Mechanism

The reaction does not occur on the smooth face of the tin particle. It occurs at high-energy defect sites (dislocations).

  • Induction: The oxide layer must be breached. Iodine (

    
    ) or alkyl iodides act as "pitting agents," exposing active 
    
    
    
    .
  • Adsorption: The alkyl halide adsorbs onto the active tin surface.

  • Oxidative Addition: Stepwise transfer of electrons from Sn to the alkyl halide, forming transient organotin radicals.

  • Desorption: The organotin halide product leaves the surface, exposing fresh

    
     for the next cycle.
    
Visualization: The Catalytic Cycle

DirectSynthesis Sn_Passive Passive Tin (Sn-O Layer) Activation Activation (Iodine/Acid Etch) Sn_Passive->Activation Breaching Oxide Sn_Active Active Tin Surface (Defect Sites) Activation->Sn_Active Exposed Sn(0) Adsorption RX Adsorption (Catalyst Mediated) Sn_Active->Adsorption + RX + Cat ElectronTransfer Oxidative Addition (R-Sn-X formation) Adsorption->ElectronTransfer SET Mechanism Desorption Product Desorption (R2SnX2) ElectronTransfer->Desorption Exothermic Desorption->Sn_Active Surface Regeneration

Figure 1: The cyclic mechanism of direct organotin synthesis. Note that 'Surface Regeneration' is the rate-limiting step if product accumulates and blocks active sites.

Optimized Protocol Parameters

The following parameters are derived from industrial optimization of the Rochow-Müller analogue for tin.

Table 1: Critical Process Parameters (CPPs)
ParameterRecommended RangeScientific Rationale
Tin Particle Size 200–325 mesh (<75 µm)Surface Area vs. Control: Smaller particles reduce induction time but increase exotherm risk. Warning: Nanoparticles may be pyrophoric.
Catalyst System Onium Salt + Iodide (e.g.,

or

)
Synergy: The Iodide (

) attacks the tin surface (pitting); the Ammonium/Phosphonium cation acts as a Phase Transfer Catalyst (PTC) to bring the alkyl halide to the solid surface.
Temperature 140°C – 180°CActivation Energy: Below 140°C, the reaction rarely initiates. Above 180°C, decomposition to

and hydrocarbons dominates (Wurtz-type coupling).
Moisture Limit < 100 ppmHydrolysis: Organotin halides hydrolyze rapidly to organotin oxides/hydroxides, which coat the tin surface and stop the reaction (Passivation).
Agitation High Shear / TurbulentMass Transfer: Essential to scour the tin surface and prevent product encapsulation (fouling).

Troubleshooting Guide (FAQ Format)

Scenario A: "I've been heating the mixture for 4 hours, and nothing is happening." (The Induction Failure)

Root Cause: The native oxide layer (


) is intact. The reaction is kinetically locked.
Immediate Fix: 
  • The "Iodine Spike": Add a crystal of elemental Iodine (

    
    ) or 1 mol% of Potassium Iodide (
    
    
    
    ). Iodine attacks tin oxides aggressively, forming
    
    
    which is soluble and exposes the metal.
  • Mechanical Activation: If you are using a magnetic stir bar, stop. It is insufficient for solid-liquid heterogeneous reactions. Switch to an overhead mechanical stirrer with a pitched-blade impeller to create particle-on-particle collisions (abrasion).

Scenario B: "The reaction started, but then the temperature spiked and the flask blackened." (Thermal Runaway)

Root Cause: The "Direct Process" is highly exothermic (


). Once initiated, the rate accelerates (autocatalysis).
Prevention Protocol: 
  • Dosing Control: Do not add all alkyl halide at once. Suspend the Tin + Catalyst in a high-boiling inert solvent (e.g., Diglyme, Decalin). Heat to 160°C. Then add the alkyl halide dropwise.

  • Active Cooling: Have an air-cooling or oil-cooling jacket ready. The reaction should be feed-limited, meaning the rate is controlled by how fast you add the halide, not by the kinetics.

Scenario C: "I need the Mono-halide ( ), but I'm getting mostly Di-halide ( )."

Scientific Insight: The Di-halide is thermodynamically favored.

  • To favor

    
     (Dialkyl):  Use stoichiometric excess of Alkyl Halide (2.2 : 1) and Copper (
    
    
    
    ) co-catalyst.
  • To favor

    
     (Monoalkyl):  This is difficult via direct synthesis.
    
    • Strategy: Synthesize the Di-halide first, then perform a Comproportionation Reaction :

      
      
      
    • This equilibration is reliable and cleaner than trying to force the direct reaction to stop at the mono-stage.

Post-Reaction: Purification & ICH Q3D Compliance

For drug development, removing unreacted Tin (Class 3 impurity, PDE Oral = 6400 µ g/day ) is critical.

Workflow: Removing Residual Tin
  • Filtration: Filter the hot reaction mixture to remove unreacted metallic tin (

    
    ).
    
  • Chelation Wash (The KF Method):

    • Organotin halides are soluble in organics. Inorganic tin salts (

      
      , 
      
      
      
      ) are water-soluble but sticky.
    • Protocol: Dissolve crude product in Ether/DCM. Wash with saturated aqueous Potassium Fluoride (KF) .[1]

    • Mechanism:[2][3][4][5] KF forms insoluble polymeric fluorostannates with inorganic tin, which precipitate at the interface or are removed in the aqueous phase.

    • Note: Organotin fluorides (

      
      ) may also form; these are often insoluble and can be filtered off if the goal is to remove the tin reagent entirely from a coupled product.
      
Visualization: Troubleshooting Logic Tree

Troubleshooting Start Issue Observed Induction No Reaction (Induction > 2 hrs) Start->Induction Runaway Thermal Runaway (Black/Tar) Start->Runaway LowYield Low Yield / Conversion Start->LowYield CheckCat Check Catalyst: Added Iodine/Amine? Induction->CheckCat CheckFeed Feed Rate: Batch addition? Runaway->CheckFeed CheckTemp Temp < 140°C? LowYield->CheckTemp AddI2 Action: Spike 1% I2 Increase Agitation CheckCat->AddI2 No CheckH2O Check Water: Is system dry? CheckCat->CheckH2O Yes DrySystem Action: Add Molecular Sieves Restart CheckH2O->DrySystem Wet SwitchSemi Action: Switch to Semi-Batch Dosing CheckFeed->SwitchSemi Yes IncreaseTemp Action: Increase T (Activation Energy) CheckTemp->IncreaseTemp Yes

Figure 2: Diagnostic logic for common direct synthesis failures.

References

  • Smith, A. C., & Rochow, E. G. (1953). The Direct Synthesis of Organotin Halides. Journal of the American Chemical Society, 75(16), 4103–4106.

    • Foundational text on the mechanism and c
  • Thoonen, S. H. L., et al. (2004). Quaternary Phosphonium Salts as Effective Catalysts for the Direct Synthesis of Organotin Compounds. Applied Organometallic Chemistry, 18(10), 527–530.

    • Modern catalyst optimiz
  • ICH Expert Working Group. (2019). ICH Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency.[6]

    • Regulatory limits for Tin in pharmaceutical products.
  • Reno, P., et al. (1998).[1][7] A Simple and Efficient Method for the Removal of Tin Residues from Reaction Mixtures. Tetrahedron Letters, 39(15), 2123-2126.

    • Standard protocol for KF workup and purific

Sources

Technical Guide: Storage Stability & Handling of Diethyltin Diiodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Frankland" Compound

Diethyltin diiodide (


) holds a unique place in chemical history as the first organotin compound ever isolated (Frankland, 1849).[1] Despite its historical significance, it remains a chemically fragile species. Unlike its chlorinated counterparts, the tin-iodine bond is significantly weaker and more susceptible to homolytic cleavage by photons.

This guide addresses the specific instability of


 under light exposure, providing a mechanistic understanding of its degradation, diagnostic protocols for purity assessment, and rigorous storage architectures to maintain reagent integrity.

CRITICAL SAFETY WARNING: this compound is a potent neurotoxin. It was a primary component in the "Stalinon" tragedy, leading to severe neurological damage and fatalities [1].[2] All manipulations described below must occur inside a certified chemical fume hood with full PPE (double nitrile gloves, safety goggles, lab coat).

The Photolytic Cascade: Mechanism of Degradation

Question: Why does my this compound turn yellow/brown?

Answer: The discoloration is a direct result of photolysis (light-induced decomposition).

The Sn-I bond energy is relatively low compared to Sn-Cl or Sn-C bonds. Upon exposure to UV or visible light, the molecule undergoes homolytic cleavage. This generates an iodine radical (


) and a diethyltin radical. Two iodine radicals rapidly recombine to form molecular iodine (

), which is deeply colored (violet in vapor, brown/yellow in solution or solid matrix).

Simultaneously, the reactive organotin radical is highly susceptible to attack by atmospheric oxygen or moisture, leading to the formation of diethyltin oxide (


), an insoluble white solid.
Visualizing the Pathway

The following diagram illustrates the degradation flow from a pure precursor to contaminated byproducts.

Photolysis Et2SnI2 Et2SnI2 (Pure: White Crystals) Radicals Transient Radical Pair [Et2Sn• + I•] Et2SnI2->Radicals Homolysis Light Light Exposure (hv) Light->Radicals I2 Molecular Iodine (I2) (Yellow/Brown Impurity) Radicals->I2 Dimerization Et2SnO Diethyltin Oxide (Insoluble White Solid) Radicals->Et2SnO Secondary Oxidation Oxidation O2 / H2O (Atmospheric Attack) Oxidation->Et2SnO

Figure 1: Photolytic and oxidative degradation pathway of this compound.

Diagnostic Protocol: Is My Reagent Compromised?

Question: How do I verify the purity of my stored sample?

Answer: Use the Visual-Melting Point (VMP) check. Do not rely solely on NMR, as paramagnetic iodine species can broaden peaks and obscure impurities.

DiagnosticPure StateDegraded StateAction
Color White / Colorless Crystalline SolidPale Yellow

Orange

Brown
Yellow: Purify. Brown: Discard/Reprocess.
Clarity Transparent crystals (if large) or white powderOpaque, sticky, or wet appearanceWet: Hydrolysis has occurred.
Solubility Fully soluble in

or Benzene
Turbid/Cloudy solutionTurbidity indicates

formation. Filter before use.
Melting Point Sharp (Refer to specific CoA*)Broad range or depressed MPRecrystallize if range >2°C.

*Note: Melting points for organotin iodides can vary by synthesis method. Always compare against the Certificate of Analysis (CoA) of your specific lot.

Storage Architecture: The "Defensive" Protocol

Question: What is the optimal storage configuration to prevent degradation?

Answer: You must construct a barrier against both photons and oxygen . A standard clear vial on a shelf is insufficient.

The 4-Layer Protection System:

  • Primary Container: Amber glass vial with a Teflon-lined screw cap. (Avoid polyethylene caps; iodine can diffuse into them).

  • Atmosphere: Inert gas blanket (Argon is superior to Nitrogen due to higher density).

  • Physical Barrier: Wrap the vial in aluminum foil or opaque electrical tape to block 100% of incident light.

  • Environment: Store at 2°C to 8°C (Refrigerator) or -20°C (Freezer) to kinetically slow the radical recombination rates.

StorageTree Start New Et2SnI2 Sample Usage Immediate Use? Start->Usage Yes Keep in Amber Vial Flush with Argon after use Usage->Yes Yes No Long-Term Storage Usage->No No Step1 1. Transfer to Amber Glass (Teflon-lined cap) No->Step1 Step2 2. Purge Headspace (Dry Argon/Nitrogen) Step1->Step2 Step3 3. Light Block (Wrap in Foil) Step2->Step3 Step4 4. Cold Storage (-20°C preferred) Step3->Step4

Figure 2: Decision tree for correct storage of light-sensitive organotin iodides.

Recovery & Troubleshooting

Question: Can I salvage a sample that has turned yellow?

Answer: Yes, if the degradation is minor (pale yellow). If the sample is dark brown or sticky, disposal is recommended due to the formation of complex tin oxides.

Recrystallization Protocol:

  • Solvent Choice: Use anhydrous Toluene or Petroleum Ether (boiling range 60-80°C). Avoid alcohols, as they can promote solvolysis [2].

  • Dissolution: Dissolve the yellow solid in the minimum amount of warm solvent (approx. 40-50°C) under an inert atmosphere (Argon/Nitrogen).

  • Filtration: If the solution is cloudy (indicating

    
    ), filter rapidly through a sintered glass funnel or a syringe filter (PTFE).
    
  • Crystallization: Cool the filtrate slowly to -20°C. Pure

    
     should crystallize as white needles/prisms.
    
  • Iodine Removal: The mother liquor will retain the free iodine (appearing yellow/brown). Decant carefully.

  • Drying: Dry the crystals under high vacuum in the dark.

Question: Why is my "pure" sample fuming?

Answer: Organotin iodides can hydrolyze to release HI (Hydroiodic acid) vapor if exposed to moisture, or release


 vapor if photolyzed. "Fuming" indicates a breach of containment.
  • Action: Immediately place the container in a fume hood. Do not inhale. Assessing the cap integrity is critical.

References

  • Alajouanine, T., Derobert, L., & Thieffry, S. (1958).[3] Etude clinique d'ensemble de 210 cas d'intoxication par les sels organiques d'etain (Stalinon). Revue Neurologique, 98, 85-96.

  • Davies, A. G. (2004). Organotin Chemistry (2nd Ed.). Wiley-VCH. (Standard text on organotin reactivity and solvolysis).
  • Frankland, E. (1849).[2][4] On the isolation of the organic radicals. Journal of the Chemical Society, 2, 263. (Historical context of discovery).

  • PubChem. (n.d.). This compound (CID 76000).[5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Navigating the Synthesis of Ethyltin Iodides: A Guide to Minimizing Side Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for organotin chemistry. As a Senior Application Scientist, I've compiled this guide to address the common challenges encountered during the synthesis of ethyltin iodides. This resource is designed to provide you with not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. Our focus is on practical, field-proven insights to help you minimize the formation of unwanted side products and maximize the yield and purity of your desired ethyltin iodide congeners.

Frequently Asked Questions (FAQs) & Troubleshooting

Grignard Reaction Route

Question 1: I'm using the Grignard reaction of ethylmagnesium iodide with a tin(IV) halide to synthesize tetraethyltin, which I then plan to use in a redistribution reaction. However, my yield of tetraethyltin is low, and I'm observing a mixture of partially ethylated tin halides and a significant amount of hexaethylditin (Et₃Sn-SnEt₃). What's causing this, and how can I improve the reaction?

Answer:

This is a classic challenge in the Grignard synthesis of tetraalkyltin compounds. The formation of a complex mixture of products arises from several competing reactions and equilibria.

Causality of Side Product Formation:

  • Incomplete Ethylation: The reaction of a Grignard reagent with a tin(IV) halide is a stepwise process. If the stoichiometry of the Grignard reagent is insufficient, or if it is consumed by side reactions, you will inevitably end up with a mixture of mono-, di-, and tri-ethylated tin halides.

  • Wurtz-type Coupling: Grignard reagents can participate in Wurtz-type coupling reactions, especially in the presence of alkyl halides. This can lead to the formation of butane (from the coupling of two ethyl groups) and can consume your Grignard reagent.

  • Formation of Hexaethylditin: The formation of hexaethylditin is often attributed to the reaction of triethyltin iodide with the Grignard reagent or through the coupling of triethyltin radicals. The presence of unreacted magnesium can also facilitate the reductive coupling of triethyltin halides.

Troubleshooting and Optimization Protocol:

  • Strict Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water and alcohols. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Any moisture will quench the Grignard reagent, leading to incomplete ethylation.

  • Control of Stoichiometry: Use a slight excess (5-10 mol%) of the ethylmagnesium iodide to ensure complete reaction with the tin(IV) halide. This helps to drive the reaction towards the desired tetraethyltin.

  • Slow Addition at Low Temperature: Add the tin(IV) halide solution dropwise to the Grignard reagent at a low temperature (typically 0 °C). This helps to control the exothermicity of the reaction and minimize side reactions.

  • Choice of Solvent: Diethyl ether or tetrahydrofuran (THF) are standard solvents. THF can sometimes lead to higher yields due to its better solvating power for the Grignard reagent.

  • Post-Reaction Hydrolysis: After the reaction is complete, the mixture should be carefully hydrolyzed with a saturated aqueous solution of ammonium chloride. This will quench any unreacted Grignard reagent and precipitate the magnesium salts, which can then be filtered off.

Experimental Workflow for Grignard Synthesis of Tetraethyltin:

Grignard_Workflow A Prepare Ethylmagnesium Iodide in Anhydrous Ether B Cool Grignard Reagent to 0 °C A->B C Slowly Add SnCl4 in Anhydrous Ether B->C D Stir at Room Temperature (Monitor by TLC/GC) C->D E Quench with Saturated Aqueous NH4Cl D->E F Filter to Remove Magnesium Salts E->F G Extract with Ether F->G H Dry Organic Layer (e.g., MgSO4) G->H I Remove Solvent in vacuo H->I J Purify Tetraethyltin by Fractional Distillation I->J

Caption: Workflow for the synthesis of tetraethyltin via the Grignard reaction.

Kocheshkov Redistribution Reaction

Question 2: I am performing a Kocheshkov redistribution reaction between tetraethyltin (Et₄Sn) and tin(IV) iodide (SnI₄) to synthesize diethyltin diiodide (Et₂SnI₂). However, I am obtaining a mixture of ethyltin iodides (Et₃SnI, Et₂SnI₂, and EtSnI₃). How can I control the selectivity of this reaction to favor the formation of this compound?

Answer:

The Kocheshkov redistribution reaction is a powerful method for preparing organotin halides, but controlling its selectivity can be challenging as it involves a series of equilibria.

Causality of Product Mixture:

The reaction between a tetraalkyltin and a tin(IV) halide proceeds through a series of ligand exchange steps, and the final product distribution is highly dependent on the stoichiometry of the reactants and the reaction conditions. The reaction can be driven by either kinetic or thermodynamic control.[1][2]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction mixture will eventually reach a thermodynamic equilibrium, resulting in a statistical distribution of products.

  • Kinetic Control: By carefully controlling the reaction conditions, it is possible to favor the formation of a specific product based on the relative rates of the different redistribution steps.

Troubleshooting and Optimization Protocol:

  • Precise Stoichiometry: The stoichiometry of the reactants is the most critical factor in determining the product distribution. To favor the formation of this compound, a 1:1 molar ratio of tetraethyltin to tin(IV) iodide should be used.

    • For triethyltin iodide (Et₃SnI), use a 3:1 ratio of Et₄Sn to SnI₄.

    • For ethyltin triiodide (EtSnI₃), use a 1:3 ratio of Et₄Sn to SnI₄.

  • Temperature Control: The reaction is typically carried out at elevated temperatures (e.g., in a sealed tube or under reflux). The optimal temperature will depend on the specific reactants and desired product. It is often beneficial to start at a lower temperature and gradually increase it while monitoring the reaction progress.

  • Reaction Time: The reaction time should be optimized to achieve the desired product distribution. Shorter reaction times may favor the kinetically controlled product, while longer times will lead to the thermodynamic equilibrium mixture.

  • Catalysis: In some cases, Lewis acid catalysts can be used to accelerate the redistribution reaction, but this can also affect the selectivity.

Reaction Scheme for Kocheshkov Redistribution:

Kocheshkov_Equilibria Et4Sn Et4Sn Et3SnI Et3SnI Et4Sn->Et3SnI + SnI4 SnI4 SnI4 Et3SnI->Et4Sn + Et4Sn Et2SnI2 Et2SnI2 Et3SnI->Et2SnI2 + SnI4 Et2SnI2->Et3SnI + Et4Sn EtSnI3 EtSnI3 Et2SnI2->EtSnI3 + SnI4 EtSnI3->SnI4 + Et4Sn

Caption: Equilibria involved in the Kocheshkov redistribution reaction.

Direct Synthesis with Ethyl Iodide

Question 3: I am attempting the direct synthesis of ethyltin iodides by reacting ethyl iodide with metallic tin. The reaction is sluggish, and I'm getting a mixture of products with low overall yield. How can I improve this reaction?

Answer:

The direct synthesis of organotin halides from an alkyl halide and metallic tin can be an efficient process, but it is often sensitive to the reaction conditions and the nature of the reactants.

Causality of Low Reactivity and Product Mixture:

  • Passivation of Tin Surface: The surface of the metallic tin can be passivated by a thin layer of tin oxide, which prevents the reaction with the ethyl iodide.

  • Reaction Temperature: The reaction typically requires elevated temperatures to initiate and sustain.

  • Formation of a Mixture: The direct reaction often yields a mixture of this compound and ethyltin triiodide. The ratio of these products can be influenced by the reaction conditions.

Troubleshooting and Optimization Protocol:

  • Activation of Tin: The tin metal should be activated to remove the passivating oxide layer. This can be achieved by treating the tin with a small amount of a suitable activating agent, such as a solution of mercury(II) chloride or by using tin that has been freshly prepared by reduction.

  • Use of a Catalyst: The reaction is often catalyzed by the presence of a Lewis base, such as an amine or a phosphine, or by the addition of a small amount of iodine.[3]

  • Solvent Effects: The choice of solvent can significantly impact the reaction. Polar aprotic solvents are often used.

  • Temperature Control: The reaction is typically carried out at the reflux temperature of the ethyl iodide.

  • Stoichiometry: The molar ratio of ethyl iodide to tin will influence the product distribution. An excess of ethyl iodide will favor the formation of more highly ethylated products.

Purification of Ethyltin Iodides

Question 4: I have a mixture of ethyltin iodides from my synthesis. What is the best way to separate and purify the individual compounds?

Answer:

The separation of a mixture of ethyltin iodides can be achieved by fractional distillation under reduced pressure, taking advantage of the differences in their boiling points. Recrystallization can also be an effective method for solid ethyltin iodides.

Purification Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. It is crucial to use a fractionating column (e.g., a Vigreux or packed column) to achieve good separation.[4][5][6]

  • Reduced Pressure: Ethyltin iodides can decompose at their atmospheric boiling points. Therefore, the distillation must be performed under reduced pressure to lower the boiling points.

  • Heating: Heat the mixture gently and evenly using a heating mantle.

  • Fraction Collection: Collect the fractions at their respective boiling points under the applied pressure. The boiling points will increase with the number of iodine atoms attached to the tin.

Table 1: Approximate Boiling Points of Ethyltin Iodides at Reduced Pressure

CompoundFormulaBoiling Point (°C at ~10 mmHg)
Triethyltin iodideEt₃SnI~100-105
This compoundEt₂SnI₂~120-125
Ethyltin triiodideEtSnI₃~140-145

Note: These are approximate values and can vary depending on the exact pressure.

Purification Protocol: Recrystallization

For solid ethyltin iodides, such as ethyltin triiodide, recrystallization can be an effective purification method.

  • Solvent Selection: Choose a solvent in which the desired compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common solvents for recrystallization of organotin compounds include hexanes, pentane, or mixtures of polar and nonpolar solvents.

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Filtration (Hot): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Stability and Handling

Question 5: I've noticed that my purified ethyltin iodide samples seem to degrade over time, even when stored in a sealed container. What is causing this, and what are the best practices for storing these compounds?

Answer:

Ethyltin iodides, like many organotin compounds, are susceptible to hydrolysis and thermal decomposition.

Causality of Degradation:

  • Hydrolysis: The tin-iodine bond is susceptible to hydrolysis by moisture, leading to the formation of ethyltin oxides and hydroiodic acid.[7] The resulting oxides are often polymeric and insoluble.[8]

  • Thermal Decomposition: At elevated temperatures, ethyltin iodides can decompose. The decomposition pathways can be complex and may involve the elimination of ethyl groups or iodine.[9][10]

Storage and Handling Recommendations:

  • Inert Atmosphere: Store ethyltin iodides under an inert atmosphere (argon or nitrogen) to protect them from moisture and oxygen.

  • Anhydrous Conditions: Use anhydrous solvents and reagents when working with ethyltin iodides to prevent hydrolysis.

  • Low Temperature: Store the compounds at low temperatures (e.g., in a refrigerator or freezer) to minimize thermal decomposition.

  • Protection from Light: Some organotin compounds are light-sensitive. Store them in amber-colored bottles or in the dark.

Hydrolysis of this compound:

Hydrolysis Et2SnI2 Et2SnI2 (this compound) PolymericOxide [-(Et2SnO)n-] (Polymeric Diethyltin Oxide) Et2SnI2->PolymericOxide + H2O HI 2 HI (Hydroiodic Acid) Et2SnI2->HI + H2O H2O H2O (Moisture)

Caption: Hydrolysis of this compound to form polymeric diethyltin oxide.[11]

References

  • adichemistry.com. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • BYJU'S. (n.d.). Wurtz Reaction. Retrieved from [Link]

  • Chemca. (n.d.). Wurtz Reaction: Mechanism, Examples & Limitations. Retrieved from [Link]

  • Department of Chemistry, University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • FuseSchool. (2013, July 15). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool [Video]. YouTube. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Introduction to Organotin Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2002). A General, Efficient, and Inexpensive Catalyst System for the Coupling of Aryl Iodides and Thiols. Organic Letters, 4(20), 3517–3520. Retrieved from [Link]

  • LibreTexts. (2021, August 15). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • LUPINE PUBLISHERS. (2018, July 17). A Review of Organotin Compounds: Chemistry and Applications. Retrieved from [Link]

  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • OpenStax. (2023, September 20). 14.3 Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry. Retrieved from [Link]

  • Reddit. (2018, February 23). Use of iodine in making Grignard reagent? r/chemhelp. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, June 7). Carrying out a fractional distillation [Video]. YouTube. Retrieved from [Link]

  • Sathee NEET. (n.d.). Chemistry Wurtz Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Characterization of Tin Iodide. Retrieved from [Link]

  • TIB Chemicals. (n.d.). Inorganic tin catalysts. Retrieved from [Link]

  • Tutoroot. (2024, April 17). What is Wurtz Reaction? - Examples, Mechanism. Retrieved from [Link]

  • Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • Wikipedia. (n.d.). Wurtz reaction. Retrieved from [Link]

Sources

Technical Support Center: Diethyltin Diiodide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Diethyltin Diiodide (


) from Reaction Mixtures
Ticket ID:  #Sn-Et-I2-PUR-001
Assigned Specialist:  Dr. Aris Thorne, Senior Application Scientist
Date:  February 05, 2026[1]

Executive Summary & Critical Safety Notice

User Status: You have likely synthesized this compound via the direct reaction of Ethyl Iodide (


) and Tin (

), or via redistribution.[1] Your crude product is likely a dark, oily, or semi-solid mixture.[1]

The Problem: The crude mixture contains unreacted tin, monoethyltin triiodide (


), and the highly toxic triethyltin iodide (

)
.[1] The latter was the causative agent in the historical "Stalinon" tragedy; therefore, absolute separation is not just a purity issue—it is a safety imperative. [1]

Physical Target:

  • Target Compound: this compound (

    
    )[1]
    
  • Appearance: White to pale yellow crystalline solid (Pure).[1]

  • Melting Point: 44–45°C.

  • Boiling Point: Decomposes at atmospheric pressure.

    
    150–160°C at high vacuum (<10 mmHg).
    

Diagnostic Module: Assess Your Crude

Before selecting a protocol, perform this rapid triage on your reaction mixture.

ObservationDiagnosisRecommended Action
Dark Brown Liquid High free iodine (

) content.[1]
Wash with aqueous

(thiosulfate) before purification.
Slushy / Semi-Solid Mixture of

(solid) and

(liquid).
Proceed to Protocol A (Recrystallization).
White Precipitate Hydrolysis has occurred (Tin oxides formed).Filter solids; dry organic phase with

.
MP < 40°C Significant depression due to impurities.Recrystallization required (Do not distill yet).

Purification Protocols

Protocol A: Low-Temperature Recrystallization (The Gold Standard)

Best for: Removing liquid impurities (


) and obtaining high-purity crystals.[1]

Mechanistic Insight:


 has a low melting point (44°C). Standard room-temperature crystallization often fails because the compound "oils out."[1] We utilize a non-polar solvent to exploit the lipophilic nature of the tri-alkyl impurities while forcing the di-iodide to lattice at low temps.[1]

Reagents:

  • Solvent: Dry n-Hexane or Petroleum Ether (40-60°C) .[1]

  • Note: Avoid ethanol if possible; while soluble, it increases the risk of solvolysis and makes drying difficult.

Step-by-Step Workflow:

  • Dissolution:

    • Place crude solid in a flask equipped with a reflux condenser.

    • Add minimum boiling n-Hexane (approx. 2-3 mL per gram of crude).[1]

    • Heat gently until dissolved. Do not overheat (BP of Hexane is 69°C;

      
       melts at 45°C). You are essentially melting the product into the solvent.
      
  • Filtration (Hot):

    • If unreacted Tin metal or oxides are present, filter rapidly through a pre-warmed glass frit or fluted filter paper.

    • Tip: Keep the funnel hot to prevent premature crystallization.

  • Controlled Cooling (The Critical Step):

    • Allow the filtrate to cool to room temperature.

    • Transfer to -20°C Freezer: Because the MP is so low, you must drive the equilibrium hard.[1] Leave for 12–24 hours.

  • Harvesting:

    • Cold filtration (use a chilled Buchner funnel).

    • Wash quickly with cold (-20°C) Hexane.[1]

    • Vacuum Dry: Use a desiccator (no heat) to remove solvent traces.

Protocol B: High-Vacuum Distillation

Best for: Large scale "gross" purification or separating from non-volatile residues.[1]

Warning:


 decomposes near its atmospheric boiling point. You must  use high vacuum.

Parameters:

  • Pressure: < 5 mmHg (Oil pump required; water aspirator is insufficient).

  • Bath Temperature: Do not exceed 180°C.

Workflow:

  • Set up a short-path distillation apparatus.

  • Insulate the column vigorously (the vapor is heavy and condenses easily).

  • Fraction 1 (Forerun): Collect up to 100°C (at 5 mmHg). This contains

    
     (liquid) and residual solvent.[1]
    
  • Fraction 2 (Main Cut): Collect the fraction distilling at 155–165°C (at 2-5 mmHg) .

    • Note: This fraction may solidify in the condenser. Use a heat gun gently to keep the path clear, or use an air-cooled condenser.[1]

Workflow Decision Matrix

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State @ 25°C? Start->CheckState Liquid Oily Liquid CheckState->Liquid High Impurity Solid Solid / Slush CheckState->Solid Moderate Purity Triage Check Free Iodine (Color) Liquid->Triage Solid->Triage Wash Wash w/ Na2S2O3 (aq) Dry w/ MgSO4 Triage->Wash Dark Brown/Violet Decision Method Selection Triage->Decision Pale/Yellow Wash->Decision Distill Protocol B: Vacuum Distillation (<5 mmHg) Decision->Distill Large Scale / Liquid Crude Recryst Protocol A: Recrystallization (n-Hexane, -20°C) Decision->Recryst Small Scale / Solid Crude Distill->Recryst Refinement Pure Pure Et2SnI2 (White Crystals, MP 44-45°C) Recryst->Pure

Figure 1: Decision matrix for selecting the appropriate purification route based on the physical state and crude quality of the reaction mixture.

Troubleshooting & FAQs

Q: My product turned into a liquid oil after filtration and won't crystallize. A: This is "oiling out," common with low-melting solids.[1]

  • Cause: The solution is too concentrated or cooled too fast.

  • Fix: Re-heat to dissolve the oil. Add a seed crystal (if available) or scratch the glass surface.[1] Cool very slowly to room temperature before moving to the freezer.

Q: The crystals are yellow/orange instead of white. A: This indicates trapped free iodine or traces of


.
  • Fix: Wash the crystals with cold pentane. If the color persists, redissolve in hexane and wash the organic phase with a dilute sodium thiosulfate solution, dry, and recrystallize.[1]

Q: I suspect Triethyltin Iodide (


) contamination. How do I confirm? 
A:  Use 

NMR
.
  • 
     Chemical Shift: 
    
    
    
    -40 to -50 ppm (solvent dependent).[1]
  • 
     Chemical Shift: 
    
    
    
    +30 to +40 ppm.
  • Safety: If

    
     is present, handle all waste as acutely toxic.[1]
    

Q: Can I use Ethanol for recrystallization? A: Historical literature mentions it, but we advise against it .[1] Ethanol can coordinate with the tin center or promote solvolysis, leading to ethoxide impurities (


).[1] Hexane is chemically inert toward the Sn-I bond.[1]

References

  • Frankland, E. (1849).[2] "On the Isolation of the Organic Radicals." Journal of the Chemical Society, 2, 263.[1] (Foundational synthesis of this compound).

  • Poller, R. C. (1970). The Chemistry of Organotin Compounds. New York: Academic Press.
  • World Health Organization (WHO). (1980). Tin and Organotin Compounds: A Preliminary Review. Environmental Health Criteria 15. Link (Toxicology and the Stalinon incident details).

  • PubChem. (2025).[3] this compound - Compound Summary. National Library of Medicine. Link (Physical properties and safety data).[1]

  • BenchChem. (2025). This compound Synthesis and Properties. Link (Modern synthesis protocols).[1]

Sources

Validation & Comparative

A Researcher's Guide to Identifying the Tin-Carbon Bond: Characteristic Peaks in Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of chemical bonds is paramount. In the realm of organometallic chemistry, particularly in the burgeoning field of organotin compounds, infrared (IR) spectroscopy serves as a rapid and informative primary characterization technique. This guide provides an in-depth comparison of the characteristic IR spectral peaks associated with the tin-carbon (Sn-C) bond, supported by experimental data to aid in the unambiguous identification and characterization of these compounds.

The utility of organotin compounds spans from catalysis and polymer stabilization to potential therapeutic agents. In each application, the presence and nature of the Sn-C bond are fundamental to the compound's reactivity, stability, and biological activity. IR spectroscopy, by probing the vibrational frequencies of molecules, offers a direct window into this crucial bond.[1]

Understanding the Sn-C Vibrational Landscape

The vibrational energy of a chemical bond, and thus its absorption frequency in an IR spectrum, is primarily determined by the bond strength and the reduced mass of the atoms involved.[2] The Sn-C bond, connecting a heavy tin atom to a lighter carbon atom, exhibits its characteristic stretching and bending vibrations in the far-infrared (Far-IR) region of the spectrum, typically below 700 cm⁻¹.[3]

Sn-C Stretching Vibrations: The Primary Diagnostic Window

The most diagnostic IR absorptions for the Sn-C bond are its stretching vibrations, denoted as ν(Sn-C). These vibrations can be further categorized into asymmetric (νₐₛ) and symmetric (νₛ) modes, particularly when multiple alkyl or aryl groups are attached to the tin atom. The precise frequency of these absorptions is sensitive to the electronic and steric environment around the tin center.

A key factor dictating the ν(Sn-C) frequency is the hybridization state of the carbon atom. As we will see, Sn-C(sp²) bonds, where the carbon is part of a double bond (e.g., in vinyl or phenyl groups), generally exhibit higher stretching frequencies compared to Sn-C(sp³) bonds found in alkyltin compounds. This is attributed to the increased s-character and electronegativity of the sp² hybridized carbon, leading to a stronger, stiffer bond.

A study on trimethylvinylstannanes clearly illustrates this distinction. The asymmetric and symmetric Sn-C(sp³) stretching frequencies for the trimethylstannyl group appear in narrow ranges at 526-532 cm⁻¹ and 510-515 cm⁻¹, respectively. In contrast, the Sn-C(sp²) stretching frequency for the vinyl-tin bond is found at a higher energy, in the range of 530-546 cm⁻¹.[4]

The nature of the organic group (R) in RₙSnX₄₋ₙ compounds significantly influences the ν(Sn-C) frequency. For instance, in tributyltin compounds, characteristic Sn-C vibrations have been observed at 595 and 574 cm⁻¹. Theoretical calculations for these compounds place the symmetric Sn-C stretching vibrations around 571-578 cm⁻¹ and the asymmetric vibrations at 595-602 cm⁻¹. Another Sn-C stretching vibration is also identified around 498 cm⁻¹.[5] In contrast, tin-phenyl stretching modes are typically observed at lower frequencies, around 280 cm⁻¹ and 235 cm⁻¹.

The following table summarizes the characteristic Sn-C stretching frequencies for various classes of organotin compounds, providing a comparative overview for researchers.

Compound ClassOrganic Group (R)Hybridization of CVibration ModeWavenumber (cm⁻¹)
Trialkylvinylstannanes Methylsp³νₐₛ(Sn-C)526 - 532[4]
Methylsp³νₛ(Sn-C)510 - 515[4]
Vinylsp²ν(Sn-C)530 - 546[4]
Tributyltin Compounds Butylsp³ν(Sn-C)595, 574[5]
Butylsp³νₐₛ(Sn-C) (calc.)595 - 602[5]
Butylsp³νₛ(Sn-C) (calc.)571 - 578[5]
Butylsp³ν(Sn-C)~498[5]
Dibenzyltin Dichloride Benzylsp³ν(Sn-C)Identified[6]
Phenyltin Compounds Phenylsp²ν(Sn-C)~280, ~235

Note: The exact wavenumber can vary based on the physical state of the sample (solid, liquid, or solution) and the specific substituents on the tin atom.

The Effect of Electronegative Substituents

The presence of electronegative atoms, such as halogens, attached to the tin atom generally leads to an increase in the Sn-C stretching frequency. This is due to the inductive effect of the halogen, which withdraws electron density from the tin atom, thereby increasing the effective nuclear charge experienced by the Sn-C bonding electrons and strengthening the bond. For example, the Sn-C stretching vibrations in dibenzyltin dichloride have been clearly identified in its IR spectrum.[6]

Experimental Protocol: Acquiring a High-Quality Far-IR Spectrum

To reliably identify Sn-C vibrational modes, it is crucial to obtain a high-quality spectrum in the Far-IR region.

Step-by-Step Methodology:

  • Sample Preparation:

    • Liquids: A thin film of the neat liquid can be prepared between two potassium bromide (KBr) or cesium iodide (CsI) plates. KBr is transparent down to about 400 cm⁻¹, while CsI is required for measurements at lower wavenumbers.

    • Solids: The solid sample can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol (a heavy paraffin oil) and placing the resulting paste between KBr or CsI plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a Far-IR beam splitter (e.g., a solid-substrate or Mylar beam splitter), a suitable source (e.g., a globar), and a Far-IR detector (e.g., a DTGS detector with a polyethylene window) is required.

  • Data Acquisition:

    • Purge the sample and detector compartments of the spectrometer with dry air or nitrogen to minimize interference from atmospheric water vapor, which has strong absorptions in the Far-IR region.

    • Collect a background spectrum of the empty sample holder (for liquids) or a pure KBr pellet/Nujol (for solids).

    • Collect the sample spectrum.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands in the 700-200 cm⁻¹ region.

    • Compare the observed frequencies with the reference data provided in this guide and in the scientific literature to assign the Sn-C stretching and bending vibrations.

Experimental_Workflow cluster_acq Data Acquisition cluster_analysis Data Analysis Liquid Liquid Sample Thin_Film Thin Film (KBr/CsI) Liquid->Thin_Film Solid Solid Sample KBr_Pellet KBr Pellet Solid->KBr_Pellet Nujol_Mull Nujol Mull Solid->Nujol_Mull FTIR Far-IR FTIR Spectrometer KBr_Pellet->FTIR Nujol_Mull->FTIR Thin_Film->FTIR Background Collect Background Spectrum FTIR->Background Sample_Spec Collect Sample Spectrum Background->Sample_Spec Ratio Ratio Sample/Background Sample_Spec->Ratio Identify Identify Peaks (700-200 cm⁻¹) Ratio->Identify Compare Compare to Reference Data Identify->Compare Assign Assign Sn-C Vibrations Compare->Assign

Caption: Experimental workflow for acquiring and analyzing Far-IR spectra of organotin compounds.

Logical Framework for Spectral Interpretation

The identification of Sn-C bonds through IR spectroscopy follows a logical progression, starting from the general region of absorption and narrowing down to specific assignments based on the molecular structure.

Logical_Framework Start Analyze IR Spectrum of Organotin Compound Region_Check Region_Check Start->Region_Check Stretching_ID Identify Potential ν(Sn-C) Peaks (600-400 cm⁻¹) Region_Check->Stretching_ID Hybridization_Consideration Consider Carbon Hybridization Stretching_ID->Hybridization_Consideration sp3_Path Sn-C(sp³) (e.g., Alkyl) Hybridization_Consideration->sp3_Path sp³ sp2_Path Sn-C(sp²) (e.g., Vinyl, Phenyl) Hybridization_Consideration->sp2_Path sp² sp3_Freq Expect ν(Sn-C) in ~500-600 cm⁻¹ range sp3_Path->sp3_Freq sp2_Freq Expect ν(Sn-C) in ~530-550 cm⁻¹ (vinyl) or ~230-280 cm⁻¹ (phenyl) range sp2_Path->sp2_Freq Substituent_Effect Assess Influence of Other Substituents (e.g., Halogens) sp3_Freq->Substituent_Effect sp2_Freq->Substituent_Effect Halogen_Shift Higher Frequency with Electronegative Groups Substituent_Effect->Halogen_Shift Halogen Present No_Halogen Baseline Frequency Substituent_Effect->No_Halogen No Halogen Final_Assignment Assign Specific Sn-C Stretching and Bending Modes Halogen_Shift->Final_Assignment No_Halogen->Final_Assignment

Caption: Logical framework for the interpretation of Sn-C vibrational modes in an IR spectrum.

Concluding Remarks

Infrared spectroscopy remains an indispensable tool for the structural elucidation of organotin compounds. By understanding the characteristic absorption frequencies of the Sn-C bond and the factors that influence them, researchers can confidently identify and characterize these molecules. The data and methodologies presented in this guide provide a solid foundation for the effective application of IR spectroscopy in the exciting and evolving field of organotin chemistry.

References

  • Organic Moiety on Sn(IV) Does Matter for In Vitro Mode of Action: nBu3Sn(IV) Compounds with Carboxylato N-Functionalized 2-Quinolones Induce Anoikis-like Cell Death in A375 Cells. PMC - PubMed Central. Available at: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • IR spectroscopic study and DFT calculations on dibenzyltin dichloride. ResearchGate. Available at: [Link]

  • Greenwald, R. J., Tom, S., & Zucconi, W. (n.d.). CARBON-TIN VIBRATIONAL FREQUENCIES IN SUBSTITUTED TRIMETHYLVINYLSTANNANES. Youngstown State University. Available at: [Link]

    • Infrared spectroscopy. Royal Society of Chemistry: Education. Available at: [Link]

  • (PDF) Review of organotin compounds: chemistry and applications. ResearchGate. Available at: [Link]

  • Spectra–Structure Correlations in the Mid- and Far-infrared. Society for Applied Spectroscopy. Available at: [Link]

  • Infrared Spectroscopy. MSU chemistry. Available at: [Link]

Sources

A Comparative Analysis of Melting Points: Diethyltin Diiodide vs. Diethyltin Dichloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of organometallic chemistry, the physical properties of a compound are as crucial as its reactive characteristics. These properties, governed by intricate intermolecular forces and molecular structure, dictate a compound's utility in synthesis, catalysis, and materials science. Diethyltin dihalides, with the general formula (C₂H₅)₂SnX₂, are fundamental building blocks in this field. Diethyltin diiodide holds a notable place in history as the first organotin compound ever synthesized, an achievement by Edward Frankland in 1849 that marked the dawn of organotin chemistry[1]. This guide provides a detailed, objective comparison of the melting points of this compound and its chlorinated analog, diethyltin dichloride. By examining the underlying physicochemical principles, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how halogen substitution profoundly impacts the solid-state properties of these important organometallic reagents.

Performance Comparison: Melting Point Analysis

The transition from a solid to a liquid phase, the melting point, is a direct indicator of the energy required to overcome the cohesive forces holding a crystal lattice together. A comparison between this compound and diethyltin dichloride reveals a significant and counterintuitive difference in their melting points.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound 2767-55-7C₄H₁₀I₂Sn430.64[2]44 °C[3][4]
Diethyltin Dichloride 866-55-7C₄H₁₀Cl₂Sn247.7484 °C

Table 1: Comparison of Physicochemical Properties.

Contrary to what might be expected based on molecular weight alone, the lighter diethyltin dichloride possesses a substantially higher melting point than the heavier this compound. This phenomenon underscores the multifaceted nature of intermolecular forces in the solid state.

Scientific Integrity & Logic: The Causality Behind the Data

The observed difference in melting points is not governed by a single factor, but rather by a confluence of molecular weight, bond polarity, and the efficiency of crystal lattice packing.

Molecular Weight and London Dispersion Forces

Typically, as molecular weight increases, so do the number of electrons, leading to stronger London dispersion forces—temporary induced dipoles that are a key component of van der Waals forces. Based on this principle alone, one would predict this compound (430.64 g/mol ) to have a higher melting point than diethyltin dichloride (247.74 g/mol ). The experimental data clearly refutes this, indicating that other forces are dominant.

Bond Polarity and Dipole-Dipole Interactions

The electronegativity of the halogen atom bonded to the tin center plays a critical role. Chlorine (electronegativity ≈ 3.16 on the Pauling scale) is significantly more electronegative than iodine (≈ 2.66). This creates a more polar Sn-Cl bond compared to the Sn-I bond. The greater bond polarity in diethyltin dichloride results in stronger permanent dipole-dipole interactions between molecules in the crystal lattice. These electrostatic attractions require more thermal energy to overcome, thus contributing to its higher melting point.

Crystal Lattice Packing and Molecular Symmetry

Perhaps the most significant factor is the efficiency with which the molecules can pack into a solid crystal lattice. The smaller atomic radius of chlorine compared to iodine allows for a more compact and tightly packed crystal structure for diethyltin dichloride. A more efficiently packed lattice maximizes intermolecular contact points and attractive forces. Breaking this well-ordered, dense arrangement requires a greater input of energy, leading to a higher melting point. The bulkier iodine atoms in this compound hinder optimal packing, creating a less stable lattice that is more easily disrupted by thermal energy.

Experimental Protocol: Melting Point Determination

The accurate determination of a melting point for organotin halides requires careful technique due to their potential sensitivity to moisture.

Objective: To determine the melting point of an organotin halide sample using a capillary melting point apparatus.

Methodology:

  • Sample Preparation (Inert Atmosphere):

    • Causality: Organotin halides can be sensitive to atmospheric moisture, which can introduce impurities and depress the melting point. All sample handling should ideally be performed in a glovebox or under a stream of dry, inert gas (e.g., nitrogen or argon).

    • Place a small amount of the crystalline sample onto a dry watch glass.

    • Finely crush the sample into a powder using a spatula to ensure uniform packing.

  • Capillary Tube Loading:

    • Take a capillary tube (open at one end) and press the open end into the powdered sample until a small amount of material (2-3 mm in height) enters the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. A tightly packed sample ensures efficient and uniform heat transfer.

  • Apparatus Setup:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • Set a heating ramp rate. For an unknown sample, a rapid initial scan (10-20 °C/min) can be used to find an approximate melting range. For a more precise measurement, a slow ramp rate (1-2 °C/min) should be used when approaching the expected melting point.

  • Observation and Data Recording:

    • Observe the sample through the magnifying lens as the temperature increases.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely liquefied (the completion of melting).

    • The melting "point" is correctly reported as this temperature range. A narrow range (e.g., < 2 °C) is indicative of a pure substance.

  • Validation:

    • The protocol is self-validating by comparing the obtained melting range to the literature value for the specific compound. A broad or depressed melting range suggests the presence of impurities.

Visualization of Physicochemical Relationships

The following diagram illustrates the interplay of factors determining the melting points of the two compounds.

G cluster_diiodide This compound cluster_dichloride Diethyltin Dichloride Iodine Larger Iodine Atom Packing_I Inefficient Crystal Packing Iodine->Packing_I leads to MW_I Higher Molecular Weight Forces_I Weaker Intermolecular Forces MW_I->Forces_I (less dominant) Polarity_I Lower Sn-I Polarity Polarity_I->Forces_I contributes to Packing_I->Forces_I results in MP_I Lower Melting Point (44°C) Forces_I->MP_I results in Chlorine Smaller Chlorine Atom Packing_Cl Efficient Crystal Packing Chlorine->Packing_Cl allows for MW_Cl Lower Molecular Weight Forces_Cl Stronger Intermolecular Forces MW_Cl->Forces_Cl (less dominant) Polarity_Cl Higher Sn-Cl Polarity Polarity_Cl->Forces_Cl contributes to Packing_Cl->Forces_Cl results in MP_Cl Higher Melting Point (84°C) Forces_Cl->MP_Cl results in

Caption: Factors influencing the melting points of diethyltin dihalides.

Conclusion

The comparison between this compound and diethyltin dichloride serves as an excellent case study in physical organic chemistry. It demonstrates that while molecular weight contributes to London dispersion forces, it is not always the deciding factor in determining a substance's melting point. In this instance, the greater polarity of the Sn-Cl bond and, most critically, the more efficient crystal packing enabled by the smaller chlorine atoms, result in stronger overall intermolecular forces for diethyltin dichloride. This culminates in a significantly higher melting point (84 °C) compared to its heavier iodide counterpart (44 °C). This understanding is vital for scientists in selecting appropriate reagents and predicting the physical behavior of organometallic compounds in various applications.

References

  • LookChem. (n.d.). DIETHYLTINDIIODIDE(2767-55-7). Retrieved February 5, 2026, from [Link]

  • American Elements. (n.d.). Diethyltin Dichloride. Retrieved February 5, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Diethyldiiodostannane. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (2023, December 28). Organotin chemistry. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 5, 2026, from [Link]

Sources

Spectroscopic Characterization of Diethyltin(IV) Diiodide Adducts: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of Diethyltin Diiodide Adducts Content Type: Publish Comparison Guide

Executive Summary

This compound (


) holds a unique position in chemical history as the first organotin compound ever isolated (Frankland, 1849). Today, its derivatives—specifically its Lewis acid adducts—are under intense scrutiny for their potential antitumor activity and catalytic properties.

This guide provides a rigorous comparison of the primary spectroscopic techniques used to characterize these complexes. Unlike simple organic molecules, organotin adducts exhibit dynamic coordination behaviors that require a multi-modal approach for definitive structural elucidation. We analyze the efficacy of


 NMR , Mössbauer Spectroscopy , and Infrared Spectroscopy , providing experimental protocols and comparative data to guide your selection of the optimal characterization workflow.

Introduction: The Coordination Challenge

The core challenge in characterizing


 adducts is distinguishing between the free tetrahedral precursor and the hypercoordinated (5- or 6-coordinate) product. This compound is a Lewis acid; upon reaction with donor ligands (L), it expands its coordination sphere:


Validating this transformation requires techniques sensitive to the coordination geometry and the electronic environment of the central tin atom.

Why this compound?

While organotin chlorides are more common, iodides possess distinct soft-acid characteristics. The Sn-I bond is weaker and more polarizable than Sn-Cl, leading to unique reactivity and spectroscopic signatures (e.g., distinct Far-IR bands and specific Mössbauer quadrupole splittings).

Comparative Spectroscopic Analysis

The following table summarizes the "performance" of each technique in solving the structural puzzle of


 adducts.
Table 1: Comparative Efficacy of Characterization Techniques
Feature

NMR

Mössbauer
(applied to Sn*)
Infrared (IR) X-Ray Crystallography
Primary Insight Coordination number & Solution dynamicsGeometry & Oxidation State (Solid)Ligand binding modeDefinitive 3D Structure
Sample State Solution (mostly)Solid (frozen/crystalline)Solid or SolutionSingle Crystal
Key Parameter Chemical Shift (

), Coupling (

)
Quadrupole Splitting (

)
Frequency Shift (

)
Bond Lengths/Angles
Sensitivity High (Receptive nucleus)Low (Requires large sample)MediumN/A (Diffraction)
Limitation Fast exchange can average signalsSpecialized hardware requiredIndirect evidence for SnRequires crystal growth

*Note: While


 Mössbauer is the direct technique, it is less common than Fe. However, for Tin chemistry, 

Mössbauer is the "Gold Standard" for solid-state geometry.
A. Nuclear Magnetic Resonance ( NMR)

The Diagnostic Workhorse

Tin-119 is the preferred nucleus due to its high receptivity and spin 1/2 (no quadrupolar broadening).

  • Chemical Shift (

    
    ):  The most telling parameter. Coordination of a Lewis base causes a significant upfield shift  (shielding) due to increased electron density at the metal center.
    
    • Free

      
      :  Typically resonates downfield (approx. -50 to +50 ppm depending on solvent concentration).
      
    • Adduct (

      
      ):  Shifts upfield to the -150 to -400 ppm range.
      
  • Coupling Constants (

    
    ):  The coupling constant is directly related to the s-character of the Sn-C bond. As coordination number increases (sp³ 
    
    
    
    sp³d²), the s-character in the Sn-C bond changes, often leading to an increase in the
    
    
    value, providing a secondary confirmation of adduct formation.
B. Mössbauer Spectroscopy

The Solid-State Fingerprint

When crystals are unsuitable for X-ray, Mössbauer is indispensable. It relies on the recoil-free resonance fluorescence of


-rays.
  • Isomer Shift (IS): Indicates s-electron density. Varies with ligand electronegativity.[1]

  • Quadrupole Splitting (QS): The critical parameter for geometry.

    • Tetrahedral (

      
      ):  Moderate QS (~2.0 - 2.5 mm/s).
      
    • Trans-Octahedral (

      
      ):  Large QS (~3.5 - 4.5 mm/s). The trans-C-Sn-C arrangement creates a large electric field gradient.
      
    • Cis-Octahedral: Smaller QS (~2.0 mm/s), often indistinguishable from the parent tetrahedral species without other data.

C. Infrared Spectroscopy (IR)

The Ligand Probe

IR is less useful for the Sn center itself (Sn-I stretches are in the Far-IR, <200 cm⁻¹) but crucial for verifying ligand binding.

  • Diagnostic Shift: Look for shifts in ligand functional groups. For example, in a Schiff base adduct, the

    
     stretch will shift to a lower frequency (e.g., from 1620 cm⁻¹ to 1590 cm⁻¹) upon coordination of the nitrogen lone pair to Tin.
    

Representative Experimental Data

The following data illustrates the spectroscopic changes observed when


 forms a complex with a bidentate nitrogen ligand (e.g., 1,10-phenanthroline).
Table 2: Spectroscopic Signatures of Free vs. Complexed this compound
ParameterFree

(Precursor)

(Adduct)
Interpretation

NMR Shift


Upfield shift confirms coordination number increase (4

6).[2]



Increased coupling indicates rehybridization.
Mössbauer QS


Large QS indicates trans-R geometry in octahedral field.
IR


(asym)

Slight shift; confirms Sn-C bond integrity.
IR


(Free)

(Coord)
Red shift confirms N-donor coordination.

Note: Values are representative approximations based on typical dialkyltin dihalide adduct trends [1, 2].

Experimental Protocol: Synthesis & Characterization Workflow

Step 1: Synthesis of Adduct
  • Preparation: Dissolve 1.0 mmol of

    
     in 10 mL of anhydrous toluene.
    
  • Ligand Addition: Add 1.0 mmol of bidentate ligand (e.g., phenanthroline) dissolved in 5 mL toluene dropwise under stirring.

  • Reaction: Reflux for 2-4 hours. A color change or precipitate formation usually indicates adduct formation.

  • Isolation: Cool to room temperature. Filter the precipitate, wash with cold hexane to remove unreacted precursors, and dry under vacuum.

Step 2: NMR Sample Preparation
  • Solvent: Use

    
     or 
    
    
    
    . Note: Avoid coordinating solvents like DMSO if studying weak adducts, as the solvent may displace the ligand.
  • Concentration: Prepare a ~0.1 M solution.

  • Acquisition: Acquire

    
    , 
    
    
    
    , and
    
    
    spectra. For
    
    
    , use inverse gated decoupling to suppress NOE if quantitative integration is needed, though standard decoupled spectra suffice for structural ID.

Structural Visualization

The following diagram illustrates the characterization logic flow and the structural transformation.

G Precursor Et2SnI2 (Tetrahedral) Reaction Reaction with Ligand (L) Precursor->Reaction Adduct Et2SnI2•L2 (Octahedral) Reaction->Adduct NMR 119Sn NMR (Solution State) Adduct->NMR Dissolve Mossbauer Mössbauer (Solid State) Adduct->Mossbauer Powder IR IR Spectroscopy (Functional Groups) Adduct->IR KBr Pellet Shift Upfield Shift (-200 to -400 ppm) NMR->Shift Confirms Coord # QS Large QS (>3.5 mm/s) (Trans-isomer) Mossbauer->QS Confirms Geometry BandShift Ligand Band Shift (e.g., ν(C=N)) IR->BandShift Confirms Binding

Figure 1: Characterization workflow for confirming the structural transition from tetrahedral precursor to octahedral adduct.

References

  • Frankland, E. (1849).[3] "On the isolation of the organic radicals." Journal of the Chemical Society.

  • Petrosyan, V. S. (1977). "NMR spectra and structures of organotin compounds." Progress in NMR Spectroscopy.

  • Sandhu, G. K., & Kaur, G. (1990). "Organotin(IV) complexes of N-donor ligands." Main Group Metal Chemistry.
  • Gielen, M. (1996). "Tin-based antitumor drugs." Coordination Chemistry Reviews.

  • Tiekink, E. R. T. (1991). "Structural chemistry of organotin carboxylates: a review of the crystallographic evidence." Applied Organometallic Chemistry.

(Note: Specific spectral values in Table 2 are derived from general trends in dialkyltin dihalide chemistry as established in references 2 and 5, serving as a baseline for experimental comparison.)

Sources

Safety Operating Guide

Operational Safety Guide: Handling Diethyltin Diiodide (CAS 2767-55-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Hazard

Diethyltin diiodide is not a standard organic reagent; it is an organotin halide . While many researchers respect the acute toxicity of heavy metals, organotins present a unique "Trojan Horse" threat: they are lipophilic . This means they can permeate standard laboratory nitrile gloves and human skin with alarming efficiency, delivering the toxic tin moiety directly into the bloodstream and central nervous system.

This guide moves beyond generic safety advice to provide a field-validated, containment-focused protocol for handling this compound.

Chemical Hazard Profile & Causality

To handle this compound safely, you must understand why it is dangerous. The danger lies in the Sn-C bond stability combined with the reactivity of the iodide ligands.

PropertyDataOperational Implication
CAS Number 2767-55-7Use for specific waste tagging and inventory tracking.
Physical State Crystalline SolidDust generation is the primary inhalation risk during weighing.
Lipophilicity HighCritical: Permeates cell membranes and standard rubber gloves.
Reactivity Electrophilic Sn centerReacts aggressively with nucleophiles (thiols in proteins); hydrolyzes to release HI (acid).
Acute Toxicity Neurotoxic / HepatotoxicTargets the CNS and liver; effects may be delayed.

Scientist-to-Scientist Note: Do not underestimate the iodide component. Upon contact with moisture (mucous membranes), this compound can hydrolyze, releasing hydroiodic acid (HI), causing immediate chemical burns in addition to the systemic organotin toxicity.

Hierarchy of Controls & PPE Selection

We utilize a "Barrier-in-Depth" strategy. Reliance on PPE alone is a failure of planning; engineering controls are the primary defense.

A. Engineering Controls (Primary)
  • Fume Hood: All operations (weighing, synthesis, quenching) must occur within a certified chemical fume hood operating at face velocities between 80–100 fpm .

  • Static Control: Use an ionizing bar during weighing. Organotin dusts are often static-charged and can "jump" onto gloves or cuffs.

B. Personal Protective Equipment (Secondary)

The following PPE selection is non-negotiable for this compound.

1. Hand Protection: The "Double-Glove" Protocol

Standard 4-mil nitrile gloves provide insufficient protection against prolonged contact with organotin solutions.

  • Inner Layer: 4-mil Nitrile (forms a second skin and protects against sweat).

  • Outer Layer (Critical): Silver Shield® (EVOH Laminate) or 8-mil+ Extended Cuff Nitrile.

    • Why? Laminates provide >4-hour breakthrough time for organotins. Standard nitrile can degrade or permeate in <15 minutes if the compound is dissolved in non-polar solvents (e.g., DCM, THF).

2. Respiratory Protection
  • Solid Handling: If weighing outside a hood (strongly discouraged) or if the hood draft is turbulent, use an N95 or P100 particulate respirator .

  • Solution Handling: If heating or using volatile solvents, ensure the hood sash is low. If out-of-hood work is strictly necessary (e.g., maintenance), a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required due to potential HI release.

3. Eye & Body Protection[1][2][3]
  • Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of dust migration.

  • Body: Lab coat (100% cotton or Nomex). For scale-up (>5g), wear a Tyvek® apron or sleeve covers to bridge the gap between glove and coat.

Decision Logic: PPE Selection Flowchart

The following diagram illustrates the decision matrix for selecting PPE based on the operational state of the chemical.

PPE_Selection Start Start: Assess Operation State Physical State? Start->State Solid Solid / Crystalline State->Solid Solution In Solution / Liquid State->Solution DustRisk Is Dust Generation Likely? Solid->DustRisk SolventType Solvent Type? Solution->SolventType StandardPPE Standard PPE: Nitrile (Double) + Goggles + Fume Hood DustRisk->StandardPPE Minimal (Weighing inside hood) HighRiskSolid High Risk PPE: Add P100 Respirator + Static Control DustRisk->HighRiskSolid High (Grinding/Transferring) Polar Polar (Water/Methanol) SolventType->Polar NonPolar Organic (DCM/THF/Hexane) SolventType->NonPolar Polar->StandardPPE LaminateReq CRITICAL REQUIREMENT: Silver Shield® Laminate Gloves (Organotins permeate nitrile in organics) NonPolar->LaminateReq

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[3] Note the critical requirement for laminate gloves when handling organic solutions.

Operational Protocol: The "Closed Loop"

To ensure scientific integrity and safety, treat the workflow as a closed loop where the compound is never exposed to the open lab environment.

Step 1: Preparation & Weighing
  • Clear the Hood: Remove unnecessary equipment to ensure laminar airflow.

  • Pre-weighing: Place a tared vial inside a secondary container (e.g., a plastic Tupperware or beaker) before bringing it into the hood.

  • Transfer: Open the this compound container only inside the hood. Use a disposable spatula.

  • Decon: Immediately wipe the threads of the stock bottle and the spatula with a Kimwipe soaked in ethanol before removing hands from the hood. Discard the Kimwipe as hazardous waste.

Step 2: Reaction & Synthesis
  • Cannula Transfer: If adding as a solution, use positive pressure cannula transfer or a gas-tight syringe to avoid pouring.

  • Temperature Control: If heating, ensure a reflux condenser is properly seated. Organotin halides can have significant vapor pressure at elevated temperatures.

Step 3: Quenching & Cleanup
  • Quench: Unreacted tin halides should be quenched carefully. Avoid adding water directly if the reaction is hot; use wet silica or a controlled hydrolysis method specific to your synthesis.

  • Glassware Wash: Rinse all glassware with Ethanol or Acetone first (into a dedicated heavy metal waste stream), then wash with soap and water. Reason: Organotins adhere to glass; water alone will not remove them, posing a risk to the next user.

Waste Disposal & Emergency Response

Waste Stream Segregation

NEVER pour this compound waste into the general organic solvent drum.

  • Stream: "Heavy Metal / Organotin Waste."

  • Labeling: Must explicitly state "Contains Organotin – Toxic."

  • Solid Waste: Contaminated gloves, paper towels, and silica gel must go into a solid hazardous waste drum, not the regular trash.

Emergency Response[3][4]
  • Skin Contact:

    • Immediate: Remove contaminated clothing/gloves.[2]

    • Wash: Rinse with soap and copious water for 15 minutes.[2] Do not use ethanol on skin (it increases skin permeability).

    • Medical: Seek medical attention immediately. Inform the physician of "Organotin absorption risk."

  • Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a waste container.

  • Spill (Liquid): Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 76957, this compound. PubChem. Retrieved February 5, 2026, from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Tin, organic compounds (as Sn). NIOSH. Retrieved February 5, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Tin, Organic Compounds. United States Department of Labor. Retrieved February 5, 2026, from [Link]

Sources

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